Ziftomenib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-5-[[4-[[2-(methylamino)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]-1-[(2S)-2-(4-methylsulfonylpiperazin-1-yl)propyl]indole-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42F3N9O2S2/c1-21(43-11-13-44(14-12-43)49(4,46)47)19-45-25(18-37)15-27-22(2)23(5-6-29(27)45)20-42-9-7-24(8-10-42)39-30-28-16-26(17-33(34,35)36)48-31(28)41-32(38-3)40-30/h5-6,15-16,21,24H,7-14,17,19-20H2,1-4H3,(H2,38,39,40,41)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGALFIXXQOTPY-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=C(N2CC(C)N3CCN(CC3)S(=O)(=O)C)C#N)CN4CCC(CC4)NC5=C6C=C(SC6=NC(=N5)NC)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1C=C(N2C[C@H](C)N3CCN(CC3)S(=O)(=O)C)C#N)CN4CCC(CC4)NC5=C6C=C(SC6=NC(=N5)NC)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42F3N9O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2134675-36-6 | |
| Record name | Ziftomenib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2134675366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ziftomenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17171 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ziftomenib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MOD1F4ENC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ziftomenib Target Validation in KMT2A-Rearranged Leukemia: A Technical Guide
Introduction
Acute leukemias featuring rearrangements of the Lysine Methyltransferase 2A (KMT2A, formerly known as MLL1) gene are aggressive hematological malignancies with historically poor prognoses, particularly in infant and relapsed/refractory adult populations.[1][2] These rearrangements generate oncogenic fusion proteins that drive leukemogenesis by dysregulating gene expression. A critical dependency for the function of these fusion proteins is their interaction with the scaffold protein menin.[3][4] This interaction has emerged as a key therapeutic target.
Ziftomenib (formerly KO-539) is a potent, selective, oral small-molecule inhibitor of the menin-KMT2A interaction.[5][6] This technical guide provides an in-depth overview of the preclinical and clinical data that validates the targeting of the menin-KMT2A interface with this compound as a therapeutic strategy for KMT2A-rearranged (KMT2A-r) leukemia.
Core Mechanism of Action
In KMT2A-r leukemias, the N-terminus of the KMT2A protein is fused to one of over 80 different partner proteins.[6] The resulting fusion protein retains the ability to bind to menin, which is essential for tethering the complex to chromatin at specific gene loci. This aberrant complex drives the sustained expression of key leukemogenic genes, such as HOXA9 and MEIS1, which blocks hematopoietic differentiation and promotes uncontrolled proliferation of leukemia blasts.[5][6]
This compound competitively binds to menin, disrupting its interaction with the KMT2A fusion protein.[3][7] This prevents the recruitment of the oncogenic complex to its target genes, leading to the downregulation of HOXA9 and MEIS1 expression.[5] The ultimate result is a release of the differentiation block, allowing leukemic blasts to mature and undergo apoptosis, thereby exerting a potent anti-leukemic effect.[3][4]
Preclinical Target Validation
Preclinical studies provided the foundational evidence for this compound's therapeutic potential in KMT2A-r leukemia. These investigations demonstrated potent and selective activity both in vitro and in vivo.
In Vitro Activity
This compound showed preferential and potent anti-proliferative effects in human KMT2A-r acute lymphoblastic leukemia (ALL) cell lines compared to KMT2A wild-type lines. The half-maximal inhibitory concentrations (IC50) were in the low nanomolar range for sensitive cells, indicating high potency.[1]
| Cell Line | KMT2A Status | IC50 (nM) |
| HB11;19 | Rearranged | 11.1 |
| SEM | Rearranged | 32.6 |
| KOPN-8 | Rearranged | 49.1 |
| NALM-6 | Wild-Type | 400.8 |
| Data from preclinical studies in KMT2A-r ALL cell lines.[1] |
In Vivo Efficacy
In patient-derived xenograft (PDX) models of infant and pediatric KMT2A-r ALL, this compound monotherapy significantly inhibited leukemia proliferation.[1] Furthermore, its anti-leukemic activity was enhanced when combined with standard chemotherapy agents like vincristine or dexamethasone, suggesting potential for combination therapies.[1] Preclinical models also demonstrated that combining this compound with other targeted agents, such as FLT3 inhibitors or the BCL2 inhibitor venetoclax, can result in synergistic anti-leukemic effects.[4][8]
Clinical Validation in KMT2A-Rearranged AML
This compound has been evaluated in multiple clinical trials, demonstrating significant clinical activity in heavily pretreated patients with relapsed/refractory (R/R) AML, including those with KMT2A rearrangements. The KOMET series of trials (KOMET-001, KOMET-007, KOMET-008) have explored this compound as both a monotherapy and in combination with standard-of-care treatments.[5][7][9]
Monotherapy and Combination Efficacy
In the Phase 1/2 KOMET-001 trial, this compound monotherapy showed clinical activity in R/R KMT2A-r AML. However, a higher incidence of differentiation syndrome was observed in this population, which was thought to be related to a high burden of extramedullary disease.[2] This led to a strategy of pursuing combination therapies to reduce the disease burden and improve outcomes.[2]
The KOMET-007 study is evaluating this compound in combination with standard chemotherapy. In newly diagnosed patients, the combination of this compound (600 mg) with intensive chemotherapy (7+3) has shown high rates of remission.
| Patient Population (KOMET-007) | Treatment | Response-Evaluable Patients (n) | Composite Complete Remission (CRc) Rate | Complete Remission (CR) Rate | MRD Negativity (among responders) |
| Newly Diagnosed KMT2A-r AML | This compound (600 mg) + 7+3 | 27 | 89% | 74% | 88% |
| Data from the KOMET-007 Phase 1a/1b trial.[10] |
These robust and deep responses support the advancement of this compound into Phase 3 registrational trials (KOMET-017) for newly diagnosed KMT2A-r AML in combination with both intensive and non-intensive chemotherapy backbones.[10][11]
Experimental Protocols
This section provides a generalized overview of the key methodologies used in the preclinical validation of this compound.
Cell Viability Assay
-
Principle: To determine the concentration of this compound that inhibits the growth of leukemia cells by 50% (IC50). The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP, an indicator of metabolically active cells.
-
Methodology:
-
Cell Plating: Seed KMT2A-r and KMT2A-WT leukemia cells in 96-well plates.
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate plates for a defined period (e.g., 7 days), as menin inhibitors can have a delayed effect on proliferation.[4]
-
Reagent Addition: Add CellTiter-Glo® reagent to each well.
-
Signal Measurement: After a brief incubation to stabilize the luminescent signal, measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.
-
Immunoblotting (Western Blot)
-
Principle: To confirm target engagement by observing changes in downstream protein expression (e.g., HOXA9, MEIS1) following this compound treatment.
-
Methodology:
-
Treatment & Lysis: Treat leukemia cells with this compound or vehicle control for a specified time. Lyse the cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate protein lysates by molecular weight using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies specific for target proteins (e.g., anti-HOXA9, anti-MEIS1) and a loading control (e.g., anti-Actin).
-
Secondary Antibody & Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and add a chemiluminescent substrate to visualize protein bands.
-
Patient-Derived Xenograft (PDX) Models
-
Principle: To evaluate the in vivo anti-leukemic activity of this compound in a model that closely recapitulates human disease.
-
Methodology:
-
Engraftment: Engraft immunodeficient mice (e.g., NSG) with primary human KMT2A-r leukemia cells, typically via intravenous (tail vein) injection.[1]
-
Disease Monitoring: Monitor leukemia engraftment and progression using bioluminescence imaging (if cells are transduced with a luciferase reporter) or by sampling peripheral blood for human CD45+ cells.
-
Randomization & Treatment: Once leukemia is established, randomize mice into treatment cohorts (e.g., vehicle, this compound, this compound + chemotherapy).[1]
-
Dosing: Administer this compound via oral gavage daily, as specified in the study protocol (e.g., 150 mg/kg).[1]
-
Endpoint Analysis: At the end of the study, assess disease burden in hematopoietic tissues such as bone marrow, spleen, and peripheral blood by flow cytometry for human leukemia cells.[1] Overall survival can also be a primary endpoint.
-
Conclusion
The validation of this compound as a targeted therapy for KMT2A-rearranged leukemia is supported by a robust body of preclinical and clinical evidence. Its mechanism of action, which directly targets the foundational menin-KMT2A fusion protein interaction, has been clearly elucidated. Preclinical studies confirmed its potency and selectivity in vitro and its significant anti-leukemic activity in vivo.[1] Clinical trials have translated these findings to patients, demonstrating high rates of deep and durable remissions when this compound is combined with standard chemotherapy in newly diagnosed KMT2A-r AML.[10][12] this compound represents a promising new targeted treatment that addresses a high unmet need for this patient population.[2]
References
- 1. ashpublications.org [ashpublications.org]
- 2. ir.kuraoncology.com [ir.kuraoncology.com]
- 3. youtube.com [youtube.com]
- 4. Menin inhibitor this compound (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Validate User [ashpublications.org]
- 9. ashpublications.org [ashpublications.org]
- 10. kyowakirin.com [kyowakirin.com]
- 11. Kura Oncology Receives $30M Milestone; Total $105M to Date | KURA Stock News [stocktitan.net]
- 12. onclive.com [onclive.com]
The Discovery and Development of Ziftomenib: A Targeted Approach for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) remains a challenging malignancy with a significant unmet medical need, particularly for patient populations with specific genetic alterations such as nucleophosmin 1 (NPM1) mutations and lysine methyltransferase 2A (KMT2A) rearrangements. Ziftomenib (KO-539) has emerged as a promising, potent, and selective oral inhibitor of the menin-KMT2A/MLL interaction, a critical dependency for the survival of these AML subtypes. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, culminating in its establishment as a pivotal therapeutic agent for genetically defined AML. We will delve into its mechanism of action, key experimental data from preclinical and clinical studies, and the methodologies employed in its evaluation.
Introduction: Targeting the Menin-KMT2A/MLL Interaction in AML
The protein menin, encoded by the MEN1 gene, acts as a scaffold protein that plays a crucial role in regulating gene transcription. In certain subtypes of AML, particularly those with NPM1 mutations or KMT2A (formerly MLL) gene rearrangements, the interaction between menin and the KMT2A/MLL protein is essential for the leukemogenic program. This interaction tethers the KMT2A/MLL complex to chromatin, leading to the aberrant expression of key target genes, including the HOXA gene cluster and MEIS1.[1][2] This dysregulation of gene expression results in a block in myeloid differentiation and uncontrolled proliferation of leukemic blasts.[3][4]
The discovery that disrupting the menin-KMT2A/MLL interaction could reverse this oncogenic signaling pathway provided a strong rationale for the development of targeted inhibitors.[2] this compound was developed to specifically bind to the MLL-binding pocket of menin, thereby evicting the KMT2A/MLL fusion proteins from chromatin and restoring normal gene expression, ultimately leading to differentiation and apoptosis of the leukemic cells.[3][4]
Preclinical Discovery and Characterization
The development of this compound and other menin inhibitors was facilitated by high-throughput screening assays designed to identify small molecules that could disrupt the menin-MLL protein-protein interaction.
Experimental Protocols: Key Preclinical Assays
2.1.1. Menin-MLL Interaction Assays
-
Fluorescence Polarization (FP) Assay : This biochemical assay is a primary screening method to identify inhibitors of the menin-MLL interaction. A fluorescein-labeled peptide derived from the MLL protein (e.g., MBM1) is incubated with purified menin protein. In the absence of an inhibitor, the large menin-MLL peptide complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an inhibitor successfully competes with the MLL peptide for binding to menin, the smaller, unbound MLL peptide tumbles more rapidly, leading to a decrease in the fluorescence polarization signal. The IC50 value, the concentration of the inhibitor required to reduce the signal by 50%, is a measure of its potency.[5]
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay : This secondary screening assay provides a sensitive and robust method to confirm the inhibitory activity of compounds identified in the primary screen. The assay typically uses a biotinylated MLL peptide and a GST-tagged menin protein. A europium cryptate-labeled anti-GST antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When menin and the MLL peptide interact, the europium and APC are brought into close proximity, resulting in a FRET signal. Inhibitors of the interaction disrupt this proximity, leading to a decrease in the HTRF signal.
2.1.2. Cell-Based Assays
-
Cell Viability and Proliferation Assays (e.g., CellTiter-Glo®, MTT) : These assays are used to determine the effect of this compound on the growth and survival of AML cell lines. Cells are seeded in multi-well plates and treated with a range of this compound concentrations. After a defined incubation period (typically 3-7 days), a reagent is added that measures the number of viable cells, often based on quantifying ATP levels (CellTiter-Glo®) or metabolic activity (MTT). The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curves. For this compound, which induces differentiation, longer incubation times are often necessary to observe a significant anti-proliferative effect.[5]
-
Immunoblotting (Western Blot) : This technique is used to assess the effect of this compound on the protein levels of key downstream targets of the menin-KMT2A/MLL pathway, such as HOXA9 and MEIS1. AML cells are treated with this compound, and cell lysates are then prepared. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies against the proteins of interest. A decrease in the levels of HOXA9 and MEIS1 protein following this compound treatment provides evidence of on-target activity.[4]
-
Flow Cytometry for Differentiation Markers : To assess the ability of this compound to induce myeloid differentiation, flow cytometry is used to measure the expression of cell surface markers, such as CD11b. AML cells are treated with this compound and then stained with fluorescently labeled antibodies against CD11b. An increase in the percentage of CD11b-positive cells indicates that the leukemic blasts are differentiating into more mature myeloid cells.[4]
2.1.3. In Vivo Models
-
Patient-Derived Xenograft (PDX) Models : To evaluate the in vivo efficacy of this compound, PDX models are established by engrafting primary human AML cells into immunodeficient mice (e.g., NSG mice). Once the leukemia is established, the mice are treated with this compound or a vehicle control. The anti-leukemic activity is assessed by monitoring the percentage of human AML cells (hCD45+) in the peripheral blood, bone marrow, and spleen of the mice over time. Survival studies are also conducted to determine if this compound treatment prolongs the lifespan of the animals.[6]
Preclinical Efficacy of this compound
This compound has demonstrated potent and selective anti-leukemic activity in preclinical models of AML with KMT2A rearrangements or NPM1 mutations.
Table 1: In Vitro Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | Genotype | IC50 (nM) | Citation(s) |
| MOLM-13 | KMT2A-MLLT3 | <25 | [5] |
| MV4-11 | KMT2A-MLLT3 | <25 | [5] |
| OCI-AML2 | KMT2A-MLLT3 | <25 | [5] |
| OCI-AML3 | NPM1 mutation | <25 | [5] |
In these cell lines, this compound treatment led to a dose-dependent inhibition of cell proliferation.[5] This anti-leukemic activity was accompanied by the downregulation of key target genes such as HOXA9 and MEIS1 and the induction of myeloid differentiation, as evidenced by increased expression of CD11b.[4][5]
In vivo studies using PDX models of both KMT2A-rearranged and NPM1-mutant AML, this compound monotherapy resulted in significant anti-leukemic effects, including reduced tumor burden and prolonged survival.[6]
Preclinical Pharmacokinetics
Preclinical pharmacokinetic studies in animal models were crucial for determining the drug's absorption, distribution, metabolism, and excretion (ADME) properties and for guiding dose selection for clinical trials.
Clinical Development of this compound: The KOMET Trials
The clinical development of this compound has been primarily driven by the KOMET (Kura Oncology Menin Inhibitor Trial) series of studies.
KOMET-001: A Pivotal Phase 1/2 Study
The KOMET-001 trial is a multicenter, open-label, Phase 1/2 study designed to evaluate the safety, tolerability, pharmacokinetics, and anti-leukemic activity of this compound in patients with relapsed or refractory AML.[7]
3.1.1. Study Design and Endpoints
-
Phase 1a (Dose Escalation) : This part of the study enrolled patients with relapsed/refractory AML (all molecular subtypes) to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of this compound. Patients received escalating doses of this compound orally once daily in 28-day cycles.[7]
-
Phase 1b (Dose Validation and Expansion) : This phase focused on patients with NPM1 mutations or KMT2A rearrangements and further evaluated the safety and efficacy of selected doses to confirm the RP2D.[7]
-
Phase 2 (Pivotal Cohort) : This registration-directed phase enrolled a larger cohort of patients with relapsed/refractory NPM1-mutant AML to further assess the efficacy and safety of this compound at the RP2D.[8]
-
Primary Endpoints : The primary endpoints of the Phase 1 portion were to determine the MTD and RP2D. For the Phase 2 portion, the primary endpoint was the rate of complete remission (CR) plus complete remission with partial hematologic recovery (CRh).[8]
-
Secondary Endpoints : Key secondary endpoints included overall response rate (ORR), duration of response (DoR), overall survival (OS), and safety.[8]
3.1.2. Clinical Efficacy
This compound has demonstrated promising clinical activity in heavily pretreated patients with relapsed or refractory AML, particularly in those with NPM1 mutations. The recommended Phase 2 dose was established at 600 mg once daily.[7]
Table 2: Efficacy of this compound in Relapsed/Refractory NPM1-mutant AML (KOMET-001 Phase 1b/2)
| Efficacy Endpoint | Value | Citation(s) |
| CR/CRh Rate | 23% | [8] |
| Complete Remission (CR) Rate | 35% (at 600 mg in a cohort of 20 patients) | [7] |
| Overall Response Rate (ORR) | 45% (at 600 mg in a cohort of 20 patients) | [9] |
| Median Duration of CRc | 8.2 months | [9] |
| MRD Negativity in CRc Responders | 67% | [8] |
| Median Overall Survival (Responders) | Not reached (at time of analysis) | [9] |
| Median Overall Survival (Non-responders) | 3.5 months | [9] |
Responses to this compound were observed to be deep and durable, with a significant proportion of responding patients achieving minimal residual disease (MRD) negativity.[8][9]
3.1.3. Safety and Tolerability
This compound has been generally well-tolerated in clinical trials. The most common treatment-emergent adverse events (TEAEs) are summarized in the table below.
Table 3: Common Treatment-Emergent Adverse Events (≥ Grade 3) in the KOMET-001 Phase 1 Study
| Adverse Event | Incidence (%) | Citation(s) |
| Anemia | 24% | [7] |
| Febrile Neutropenia | 22% | [7] |
| Pneumonia | 19% | [7] |
| Differentiation Syndrome | 15% | [7] |
| Thrombocytopenia | 13% | [7] |
| Sepsis | 12% | [7] |
A notable adverse event associated with menin inhibitors is differentiation syndrome (DS), which is an on-target effect resulting from the differentiation of leukemic blasts. In the KOMET-001 trial, DS was observed but was generally manageable with standard treatment protocols.[7]
Ongoing and Future Clinical Development
The promising results from the KOMET-001 trial have led to further investigation of this compound in various settings. The KOMET-007 trial is evaluating this compound in combination with standard-of-care chemotherapies in both newly diagnosed and relapsed/refractory AML with NPM1 mutations or KMT2A rearrangements.[10] Additionally, the potential of this compound is being explored in other malignancies, such as gastrointestinal stromal tumors (GIST), in combination with other targeted agents.[11][12]
Pharmacokinetics of this compound in Humans
A dedicated Phase 1 study in healthy male participants characterized the absorption, metabolism, and excretion of this compound.
Table 4: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Citation(s) |
| Median Time to Maximum Concentration (tmax) | 3.5 hours | [13] |
| Elimination Half-life (t1/2) | 61.5 hours | [13] |
| Absolute Bioavailability | 12.9% | [13] |
| Primary Route of Excretion | Feces (89.7% as unchanged drug) | [13] |
| Metabolism | Limited, primarily via oxidation, N-demethylation, and N-dealkylation | [13] |
The pharmacokinetic profile of this compound supports once-daily oral dosing. The drug is rapidly absorbed and has a long elimination half-life. Metabolism is limited, with the majority of the drug excreted unchanged in the feces.[13]
Mechanisms of Resistance
As with other targeted therapies, resistance to menin inhibitors can develop. The primary mechanism of acquired resistance to menin inhibitors involves the emergence of mutations in the MEN1 gene. These mutations can interfere with the binding of the drug to the menin protein, thereby reducing its efficacy.[14][15] However, the frequency of resistance mutations with this compound appears to be low.[16][17] Studies have shown that this compound retains activity against some of the common menin gatekeeper mutations that confer resistance to other menin inhibitors.[16][18] Non-genetic mechanisms of resistance are also being investigated.[14] Combination therapies are a key strategy being explored to overcome or prevent the development of resistance.[10][14]
Visualizing the this compound Story
Signaling Pathway and Mechanism of Action
Caption: this compound's mechanism of action in AML.
This compound Discovery and Development Workflow
Caption: Workflow of this compound's discovery and clinical development.
Conclusion and Future Directions
This compound represents a significant advancement in the targeted therapy of AML, offering a novel and effective treatment option for patients with NPM1 mutations and KMT2A rearrangements. Its development from a rational drug discovery program to a promising clinical agent highlights the power of targeting fundamental oncogenic dependencies. The robust clinical data from the KOMET-001 trial have established this compound as a key player in the management of relapsed/refractory AML.
Future research will continue to focus on expanding the clinical utility of this compound. Ongoing studies are evaluating its efficacy in combination with standard-of-care therapies in both the frontline and relapsed/refractory settings. A deeper understanding of the mechanisms of resistance will be crucial for developing strategies to overcome it and to further improve patient outcomes. The story of this compound is a testament to the progress in precision oncology and provides a strong foundation for the continued development of targeted therapies for AML and other malignancies.
References
- 1. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Kura Oncology Reports Positive Preliminary this compound Combination Data in Acute Myeloid Leukemia | Kura Oncology, Inc. [ir.kuraoncology.com]
- 4. Paper: The Clinical Menin Inhibitor this compound and the Nuclear Export Inhibitor Selinexor Synergistically Inhibit the Growth of MLL-r AML [ash.confex.com]
- 5. Menin inhibitor this compound (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PB1761: PRECLINICAL EVALUATION OF THE MENIN INHIBITOR this compound IN PRIMARY AML SPECIMENS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in relapsed or refractory acute myeloid leukaemia (KOMET-001): a multicentre, open-label, multi-cohort, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Final Landmark Clinical Trial Data Demonstrates Deep, Durable Responses to Menin Inhibition in Acute Leukemia Patients - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]
- 9. library.ehaweb.org [library.ehaweb.org]
- 10. The role of menin inhibitors in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. ascopubs.org [ascopubs.org]
- 13. Pharmacokinetics and ADME Characterization After Oral and Intravenous Administration of [14C]-Ziftomenib in Healthy Male Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. targetedonc.com [targetedonc.com]
- 18. kuraoncology.com [kuraoncology.com]
An In-depth Technical Guide to the In-Vitro Pharmacodynamics of Ziftomenib in Leukemia Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ziftomenib (KO-539) is a potent, selective, and orally bioavailable small-molecule inhibitor of the protein-protein interaction (PPI) between menin and the histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL).[1][2] This interaction is a critical driver of leukemogenesis in specific subtypes of acute myeloid leukemia (AML), particularly those with nucleophosmin 1 (NPM1) mutations or KMT2A rearrangements (KMT2A-r).[3][4] this compound disrupts a key transcriptional program responsible for maintaining the undifferentiated, proliferative state of leukemia cells.[3][4] This document provides a detailed overview of the in-vitro pharmacodynamics of this compound, summarizing key quantitative data, experimental protocols, and the underlying molecular pathways.
Core Mechanism of Action: Disrupting the Menin-KMT2A Axis
In both KMT2A-rearranged and NPM1-mutant AML, the menin-KMT2A protein complex is essential for the aberrant expression of a leukemogenic gene program.[2][4] This complex binds to the promoters of key target genes, including the HOX gene clusters (especially HOXA9) and their cofactor MEIS1.[4][5] The persistent upregulation of these transcription factors blocks myeloid differentiation and promotes uncontrolled cell proliferation, which are hallmarks of acute leukemia.[4][6]
This compound acts by binding directly to menin, occupying the pocket where KMT2A would normally bind. This targeted disruption prevents the formation of the functional menin-KMT2A complex on chromatin, leading to the downregulation of the HOX/MEIS1 transcriptional program.[4][5] Consequently, the leukemic cells lose their self-renewal capacity, exit the cell cycle, and undergo terminal differentiation and/or apoptosis.[3][4][5]
Caption: this compound disrupts the Menin-KMT2A interaction, inhibiting leukemogenic gene expression.
Pharmacodynamic Effects in In-Vitro Leukemia Models
This compound demonstrates potent and selective anti-leukemic activity in cell lines harboring NPM1 mutations or KMT2A rearrangements. Its effects are characterized by potent anti-proliferative activity, induction of myeloid differentiation, downregulation of key oncogenes, and eventual apoptosis.
Anti-Proliferative Activity
This compound potently inhibits the proliferation of susceptible AML cell lines in a dose-dependent manner. This effect is highly selective; cell lines without NPM1 mutations or KMT2A rearrangements are largely unaffected, demonstrating the targeted nature of the drug.[3]
Table 1: Anti-Proliferative Activity (IC₅₀) of this compound in AML Cell Lines (7-Day Treatment)
| Cell Line | Genotype | IC₅₀ (nM) | Reference |
|---|---|---|---|
| MOLM13 | KMT2A-r, FLT3-ITD | < 25 | [3] |
| MV4-11 | KMT2A-r, FLT3-ITD | < 25 | [3] |
| OCI-AML2 | KMT2A-r | < 25 | [3] |
| OCI-AML3 | NPM1-mutant | < 25 | [3] |
| HL-60 | NPM1-wt, KMT2A-wt | > 2,500 | [3] |
| NB4 | NPM1-wt, KMT2A-wt | > 2,500 |[3] |
Induction of Myeloid Differentiation
A primary pharmacodynamic effect of this compound is the reversal of the differentiation block in AML cells. Treatment leads to a significant upregulation of cell surface markers associated with mature myeloid cells, such as CD11b and CD14.[3][5] This indicates that the leukemic blasts are being induced to terminally differentiate.
Table 2: Induction of Differentiation Marker CD11b by this compound
| Cell Line | Treatment | % CD11b Positive Cells | Reference |
|---|---|---|---|
| MOLM13 | This compound (150 nM, 5 days) | Significant Increase vs. DMSO | [7] |
| MV4-11 | This compound (150 nM, 5 days) | Significant Increase vs. DMSO | [7] |
| OCI-AML3 | this compound (150 nM, 5 days) | Significant Increase vs. DMSO |[7] |
Modulation of Gene Expression
Consistent with its mechanism of action, this compound treatment leads to the rapid transcriptional repression of the Menin-KMT2A target genes. RNA sequencing analysis of treated cells reveals a uniform downregulation of genes critical for leukemic self-renewal, including MEIS1, PBX3, FLT3, and BCL2.[3]
Table 3: Downregulation of Leukemogenic Genes by this compound (150 nM)
| Gene | Cell Line (Treatment Duration) | Log₂ Fold Change (vs. DMSO) | Reference |
|---|---|---|---|
| MEIS1 | OCI-AML3 (4 days) | Downregulated | [3] |
| MOLM13 (4 days) | Downregulated | [3] | |
| MV4-11 (3 days) | Downregulated | [3] | |
| PBX3 | OCI-AML3 (4 days) | Downregulated | [3] |
| MOLM13 (4 days) | Downregulated | [3] | |
| MV4-11 (3 days) | Downregulated | [3] | |
| FLT3 | OCI-AML3 (4 days) | Downregulated | [3] |
| MOLM13 (4 days) | Downregulated | [3] | |
| MV4-11 (3 days) | Downregulated | [3] | |
| BCL2 | OCI-AML3 (4 days) | Downregulated | [3] |
| MOLM13 (4 days) | Downregulated | [3] |
| | MV4-11 (3 days) | Downregulated |[3] |
Induction of Apoptosis
The combined effects of cell cycle arrest, differentiation, and downregulation of pro-survival genes like BCL2 ultimately lead to apoptosis in this compound-treated leukemia cells.[5][7] Studies have shown that this compound synergizes with the BCL2 inhibitor venetoclax, suggesting that this compound-induced apoptotic priming may contribute to its synergistic effects.[3][7]
Table 4: Apoptosis Induction by this compound
| Cell Line | Assay | Observation | Reference |
|---|---|---|---|
| MOLM13 | Annexin V Staining | Increased apoptosis with treatment | [7] |
| OCI-AML3 | Annexin V Staining | Increased apoptosis with treatment | [7] |
| MV4-11 | To-Pro-3 Iodide Staining | Increased percentage of non-viable cells | [5] |
| Patient-Derived Cells | To-Pro-3 Iodide Staining | Increased loss of viability |[8] |
Detailed Experimental Protocols & Workflows
The following sections describe standardized methodologies used to evaluate the in-vitro pharmacodynamics of this compound.
Cell Viability and Proliferation Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
-
Methodology:
-
Cell Plating: AML cell lines (e.g., MOLM13, MV4-11, OCI-AML3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in appropriate culture medium.
-
Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., from 1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubation: Plates are incubated for a period of 7 days under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Cell viability is measured using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence readings are normalized to the DMSO control. Dose-response curves are generated, and IC₅₀ values are calculated using non-linear regression analysis in software like GraphPad Prism.[3]
-
Caption: Workflow for determining this compound's anti-proliferative IC₅₀.
Flow Cytometry for Differentiation Markers
This protocol quantifies the induction of myeloid differentiation following drug treatment.
-
Methodology:
-
Cell Culture and Treatment: AML cells are cultured in 6-well plates and treated with this compound (e.g., 150 nM) or DMSO for 5 days.[7]
-
Cell Harvesting: Cells are harvested, washed with PBS containing 2% FBS (FACS buffer), and counted.
-
Antibody Staining: Cells are incubated with a fluorochrome-conjugated antibody against a differentiation marker (e.g., PE-conjugated anti-human CD11b) for 30 minutes at 4°C in the dark. An isotype control is used to account for non-specific binding.
-
Washing: Cells are washed twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Samples are analyzed on a flow cytometer (e.g., BD FACSCanto™ II). At least 10,000 events are acquired for each sample.
-
Data Analysis: The percentage of CD11b-positive cells is determined using analysis software (e.g., FlowJo™) by gating on the live cell population and comparing it to the isotype control.
-
Caption: Workflow for assessing myeloid differentiation via flow cytometry.
Apoptosis Assay (Annexin V/PI Staining)
This protocol measures the extent of apoptosis and necrosis induced by this compound.
-
Methodology:
-
Cell Treatment: Cells are treated with the desired concentrations of this compound for a specified time (e.g., 96 hours).
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol.
-
Incubation: Cells are incubated for 15 minutes at room temperature in the dark.
-
Analysis: Samples are analyzed immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Caption: Workflow for measuring apoptosis using Annexin V/PI staining.
RNA Sequencing for Gene Expression Analysis
This protocol provides a global view of the transcriptional changes induced by this compound.
-
Methodology:
-
Cell Treatment and Lysis: AML cells are treated with this compound (e.g., 150 nM) or DMSO for 3-4 days.[3] Cells are then harvested and lysed.
-
RNA Extraction: Total RNA is extracted using a commercial kit (e.g., Qiagen RNeasy Kit) and its quality and quantity are assessed (e.g., via Agilent Bioanalyzer).
-
Library Preparation: An mRNA-sequencing library is prepared, which typically involves poly(A) selection, RNA fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: The prepared library is sequenced on a high-throughput platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are aligned to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon this compound treatment compared to the DMSO control. Volcano plots are often used for visualization.[3][7]
-
References
- 1. ashpublications.org [ashpublications.org]
- 2. kuraoncology.com [kuraoncology.com]
- 3. Menin inhibitor this compound (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. kuraoncology.com [kuraoncology.com]
- 8. Activity of menin inhibitor this compound (KO-539) as monotherapy or in combinations against AML cells with MLL1 rearrangement or mutant NPM1 - PMC [pmc.ncbi.nlm.nih.gov]
Ziftomenib's Impact on HOXA9 and MEIS1 Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ziftomenib (KO-539) is a potent and selective oral small-molecule inhibitor of the menin-KMT2A (MLL) protein-protein interaction, a critical dependency in specific subtypes of acute myeloid leukemia (AML).[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a particular focus on its effects on the expression of the key oncogenes HOXA9 and MEIS1. In AML with KMT2A gene rearrangements (KMT2A-r) or nucleophosmin 1 (NPM1) mutations (NPM1m), the menin-KMT2A complex is essential for maintaining a leukemogenic gene expression program, prominently featuring the upregulation of HOXA9 and MEIS1.[4][5][6] this compound treatment disrupts this complex, leading to the downregulation of these critical genes, inducing differentiation of leukemic blasts, and demonstrating significant anti-leukemic activity.[4][7][8] This guide will detail the underlying molecular pathways, present quantitative data from preclinical and clinical studies, and outline the experimental methodologies used to elucidate these effects.
The Menin-KMT2A Interaction: A Key Dependency in AML
In normal hematopoiesis, the KMT2A protein, a histone methyltransferase, plays a crucial role in regulating gene transcription.[2] However, in KMT2A-r AML, chromosomal translocations result in fusion proteins that retain the N-terminal portion of KMT2A, which binds to menin, but lack the C-terminal SET domain responsible for histone methylation.[9] These fusion proteins recruit other factors, such as DOT1L, to aberrantly activate the transcription of target genes, including the HOXA gene cluster and MEIS1.[5][9]
Similarly, in NPM1-mutated AML, the mutated NPM1 protein (NPM1c) relies on the interaction between wild-type KMT2A and menin to drive the expression of the same leukemogenic genes.[4][10] The aberrant cytoplasmic localization of NPM1c contributes to this dysregulation.[11] The consistent upregulation of HOXA9 and MEIS1 in both KMT2A-r and NPM1m AML subtypes highlights this pathway as a critical therapeutic target.[4][5][6][12]
Signaling Pathway of Menin-KMT2A Mediated Gene Expression
Caption: The Menin-KMT2A signaling pathway in AML.
This compound's Mechanism of Action: Disrupting the Oncogenic Complex
This compound acts by directly binding to menin, preventing its interaction with KMT2A (or KMT2A fusion proteins).[1][8] This disruption is a key event that leads to the collapse of the leukemogenic transcriptional program. By inhibiting the formation of the Menin-KMT2A complex, this compound prevents its recruitment to the promoter regions of target genes like HOXA9 and MEIS1.[7] This, in turn, leads to a significant downregulation of their expression, which is a primary driver of the anti-leukemic effects of the drug.[3][8]
Mechanism of this compound Action
Caption: this compound disrupts the Menin-KMT2A interaction.
Quantitative Effects of this compound on Gene Expression and Cell Viability
Preclinical studies have demonstrated the potent and selective activity of this compound in AML cell lines with KMT2A rearrangements or NPM1 mutations. This is reflected in the low nanomolar concentrations required to inhibit cell growth and the significant downregulation of key target genes.
Table 1: In Vitro Activity of this compound in AML Cell Lines
| Cell Line | Genotype | IC50 (nM) | Effect on HOXA9 Expression | Effect on MEIS1 Expression | Reference |
| MOLM13 | KMT2A-MLLT3 | <25 | Downregulation | Downregulation | [13] |
| MV4;11 | KMT2A-AFF1 | <25 | Downregulation | Downregulation | [13] |
| OCI-AML3 | NPM1m | <25 | Downregulation | Downregulation | [13][14] |
Note: IC50 values are for 7-day treatment.
Clinical data from the KOMET-001 trial further corroborates the mechanism of action observed in preclinical models, with this compound demonstrating meaningful clinical activity in heavily pretreated patients with relapsed/refractory NPM1-mutant AML.
Table 2: Clinical Efficacy of this compound in Relapsed/Refractory NPM1-mutant AML (KOMET-001 Phase 2)
| Efficacy Endpoint | Result | 95% Confidence Interval | Reference |
| Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) | 22% | 14% - 32% | [15][16] |
| Overall Response Rate (ORR) | 33% | 23% - 43% | [16] |
| Median Overall Survival (OS) | 6.6 months | 3.6 - 8.6 months | [16] |
Experimental Protocols for Assessing this compound's Effects
The elucidation of this compound's mechanism of action has relied on a suite of molecular and cellular biology techniques. Below are outlines of the key experimental protocols.
Cell Viability and Apoptosis Assays
-
Objective: To determine the effect of this compound on the proliferation and survival of AML cells.
-
Methodology:
-
AML cell lines (e.g., MOLM13, OCI-AML3) are cultured in appropriate media.
-
Cells are treated with a range of this compound concentrations for a specified duration (e.g., 4-7 days).
-
Cell viability is assessed using assays such as ATP-based luminescence (e.g., CellTiter-Glo®) or colorimetric assays (e.g., MTT).
-
Apoptosis is quantified by flow cytometry using Annexin V and propidium iodide (PI) staining.
-
IC50 values are calculated from dose-response curves.
-
Gene Expression Analysis (RT-qPCR and RNA-seq)
-
Objective: To quantify the changes in HOXA9, MEIS1, and other target gene expression following this compound treatment.
-
Methodology:
-
AML cells are treated with this compound or a vehicle control.
-
Total RNA is extracted from the cells.
-
For RT-qPCR, RNA is reverse-transcribed to cDNA, and quantitative PCR is performed using primers specific for target genes (HOXA9, MEIS1, etc.) and a housekeeping gene for normalization.
-
For RNA-seq, RNA libraries are prepared and sequenced. The resulting data is aligned to a reference genome, and differential gene expression analysis is performed to identify global changes in the transcriptome.
-
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing gene expression changes.
Protein Expression Analysis (Western Blotting and Mass Cytometry)
-
Objective: To determine the effect of this compound on the protein levels of Menin, HOXA9, MEIS1, and other relevant proteins.
-
Methodology:
-
AML cells are treated with this compound.
-
Cell lysates are prepared, and protein concentration is determined.
-
For Western blotting, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against target proteins.
-
For mass cytometry (CyTOF), cells are stained with a panel of metal-conjugated antibodies, and protein expression is quantified at the single-cell level.[8]
-
Cell Differentiation Assays
-
Objective: To assess the induction of myeloid differentiation in AML cells following this compound treatment.
-
Methodology:
-
AML cells are treated with this compound for an extended period (e.g., 7 days).
-
Morphological changes consistent with differentiation (e.g., nuclear lobulation, decreased nuclear-to-cytoplasmic ratio) are assessed by cytological staining (e.g., Wright-Giemsa).
-
The expression of myeloid differentiation markers (e.g., CD11b, CD14) is quantified by flow cytometry.[8][13]
-
Conclusion and Future Directions
This compound represents a promising targeted therapy for AML subtypes dependent on the menin-KMT2A interaction. Its mechanism of action, centered on the disruption of this complex and the subsequent downregulation of HOXA9 and MEIS1, is well-supported by preclinical and clinical data.[4][6][7] The induction of differentiation in leukemic blasts provides a clear rationale for its clinical efficacy.[17]
Future research will likely focus on several key areas:
-
Combination Therapies: Investigating the synergistic effects of this compound with other anti-leukemic agents to enhance efficacy and overcome potential resistance mechanisms.[4][13]
-
Resistance Mechanisms: Elucidating the molecular basis of primary and acquired resistance to this compound to develop strategies to circumvent it.
-
Biomarker Development: Identifying predictive biomarkers beyond KMT2A rearrangements and NPM1 mutations to better select patients who are most likely to respond to this compound.
-
Expansion to Other Malignancies: Exploring the therapeutic potential of menin inhibition in other cancers where the menin-KMT2A axis may play an oncogenic role.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ir.kuraoncology.com [ir.kuraoncology.com]
- 4. Menin inhibitor this compound (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into KMT2A rearrangements in acute myeloid leukemia: from molecular characteristics to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mutated NPM1 in combination with overexpression of Meis1 or Hoxa9 is not sufficient to induce acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Developments and Evolving Therapeutic Strategies in KMT2A ‐Rearranged Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. app.scientifiq.ai [app.scientifiq.ai]
- 14. ashpublications.org [ashpublications.org]
- 15. KURA ONCOLOGY AND KYOWA KIRIN ANNOUNCE PUBLICATION OF PIVOTAL this compound DATA IN RELAPSED/REFRACTORY NPM1 MUTATED AML IN THE JOURNAL OF CLINICAL ONCOLOGY - Kyowa Kirin US [kkna.kyowakirin.com]
- 16. targetedonc.com [targetedonc.com]
- 17. google.com [google.com]
Ziftomenib's Impact on Hematopoietic Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziftomenib (KO-539) is a potent, orally bioavailable small-molecule inhibitor of the protein-protein interaction between menin and the histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL1). This interaction is a critical driver of leukemogenesis in specific subtypes of acute myeloid leukemia (AML), particularly those with nucleophosmin 1 (NPM1) mutations or KMT2A gene rearrangements.[1][2][3][4] By disrupting the menin-KMT2A/MLL complex, this compound aims to reverse the aberrant gene expression program that maintains the leukemic state, leading to differentiation and apoptosis of cancer cells.[1] This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on both normal and leukemic hematopoietic stem cells (HSCs), and detailed experimental protocols for its investigation.
Mechanism of Action: Targeting a Key Leukemogenic Axis
This compound's therapeutic rationale is rooted in the specific biology of NPM1-mutant and KMT2A-rearranged AML. In these leukemias, the menin-KMT2A complex is essential for the upregulation of key downstream target genes, such as HOXA9 and MEIS1, which are critical for maintaining a self-renewing, undifferentiated state in hematopoietic progenitors.[1][2] this compound binds to a pocket in menin, preventing its interaction with KMT2A and disrupting the leukemogenic transcriptional machinery. This leads to the downregulation of HOXA9 and MEIS1, releasing the block on differentiation and promoting the maturation of leukemic blasts.[1][2]
Impact on Hematopoietic Stem Cells
A crucial aspect of any targeted cancer therapy is its therapeutic window—the ability to eliminate malignant cells while sparing their normal counterparts. Preclinical evidence suggests that this compound possesses a favorable safety profile with respect to normal hematopoietic stem cells.
Effects on Normal Hematopoietic Stem and Progenitor Cells (HSPCs)
While the menin-KMT2A interaction is critical for leukemogenesis in specific contexts, its role in normal hematopoiesis appears to be more nuanced. Studies on menin's function in normal hematopoiesis indicate that while it is important for the response of HSCs to stress, such as during transplantation, steady-state hematopoiesis is largely preserved in its absence. This suggests that the dependency on the menin-KMT2A interaction is significantly higher in leukemic cells than in normal HSCs.
Preclinical studies with this compound and other menin inhibitors have supported this hypothesis. For instance, a study investigating the combination of this compound and the XPO1 inhibitor selinexor found that this combination was not toxic to normal CD34+ human hematopoietic progenitor stem cells in colony formation assays.[1][5][6][7][8]
Furthermore, preclinical studies with the menin inhibitor MI-3454, which shares the same mechanism of action as this compound, have shown that it is well-tolerated in mice and does not impair normal hematopoiesis.[9][10][11][12] These findings provide a strong rationale for the selective anti-leukemic activity of this compound with a reduced impact on normal hematopoietic function.
Effects on Leukemic Stem Cells (LSCs)
In contrast to its effects on normal HSCs, this compound has shown potent activity against leukemic stem cells (LSCs) in preclinical models of NPM1-mutant and KMT2A-rearranged AML. By disrupting the menin-KMT2A interaction, this compound effectively targets the self-renewal capacity of LSCs, which are thought to be a key driver of relapse in AML.[13]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound and other relevant menin inhibitors.
Table 1: Preclinical Activity of this compound and a Mechanistically Similar Menin Inhibitor (MI-3454)
| Compound | Assay | Cell Type | Result | Citation |
| This compound (in combination with Selinexor) | Colony Formation Assay | Normal Human CD34+ HSPCs | Not toxic to normal CD34+ cells | [1][5][6][7][8] |
| MI-3454 | In vivo mouse studies | Normal C57BL/6 mice | Well-tolerated, did not impair normal hematopoiesis | [9][10][11][12] |
| MI-3454 | Flow Cytometry | Mouse Bone Marrow | Preserved the number of hematopoietic stem and progenitor cells | [10] |
| MI-3454 | Cell Viability Assay (GI50) | MLL-rearranged leukemic cell lines | 7 to 27 nM | [9] |
Table 2: Clinical Efficacy of this compound in Relapsed/Refractory AML (KOMET-001 Trial)
| Patient Population | Endpoint | Result | Citation |
| NPM1-mutant AML | Complete Remission (CR) + CR with partial hematologic recovery (CRh) | 23% | [3] |
| NPM1-mutant AML | Overall Response Rate (ORR) | 33% | [3] |
| NPM1-mutant or KMT2A-rearranged AML (600 mg dose) | CR + CRh | 25% | [14] |
| NPM1-mutant AML (600 mg dose) | CR | 35% | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the impact of this compound on hematopoietic stem cells.
Colony-Forming Unit (CFU) Assay
The CFU assay is a gold-standard in vitro method to assess the functional capacity of hematopoietic progenitor cells to proliferate and differentiate into colonies of mature blood cells.
Objective: To determine the effect of this compound on the viability and differentiation potential of normal hematopoietic progenitor cells.
Materials:
-
Human bone marrow or cord blood-derived CD34+ cells.
-
MethoCult™ medium (e.g., H4434 Classic, STEMCELL Technologies).
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Iscove's MDM with 2% FBS.
-
Sterile 35 mm culture dishes.
-
Incubator (37°C, 5% CO2, >95% humidity).
Procedure:
-
Thaw cryopreserved CD34+ cells and wash with Iscove's MDM containing 2% FBS.
-
Perform a viable cell count using trypan blue exclusion.
-
Prepare a dilution series of this compound in Iscove's MDM.
-
Add the appropriate volume of this compound solution or vehicle control (DMSO) to the MethoCult™ medium.
-
Add the cell suspension to the MethoCult™ medium to achieve a final cell concentration of 1 x 10^4 cells/mL.
-
Vortex the cell-MethoCult™ mixture thoroughly.
-
Dispense 1.1 mL of the mixture into each 35 mm culture dish using a syringe with a blunt-end needle.
-
Gently rotate the dishes to ensure even distribution of the medium.
-
Incubate the dishes at 37°C, 5% CO2, and >95% humidity for 14 days.
-
After 14 days, score the colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology using an inverted microscope.
-
Express the results as the number of colonies per number of cells plated, and calculate the IC50 value for this compound if a dose-response is observed.[15][16][17][18][19]
Flow Cytometry for Hematopoietic Stem and Progenitor Cell Analysis
Flow cytometry is used to identify and quantify specific populations of hematopoietic stem and progenitor cells based on the expression of cell surface markers.
Objective: To assess the impact of this compound on the frequency and phenotype of different hematopoietic stem and progenitor cell populations.
Materials:
-
Mouse bone marrow cells or human CD34+ cells treated with this compound or vehicle control.
-
Fluorescently conjugated antibodies against hematopoietic stem and progenitor cell markers (e.g., for mouse: Lineage cocktail, c-Kit, Sca-1, CD34, Flt3, CD150, CD48; for human: CD34, CD38, CD45RA, CD90, CD49f).
-
Flow cytometer buffer (e.g., PBS with 2% FBS).
-
Flow cytometer.
Procedure:
-
Harvest cells after in vitro or in vivo treatment with this compound.
-
Perform a viable cell count.
-
Resuspend the cells in flow cytometer buffer at a concentration of 1 x 10^7 cells/mL.
-
Add the antibody cocktail to the cell suspension and incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with flow cytometer buffer.
-
Resuspend the cells in an appropriate volume of flow cytometer buffer for analysis.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to quantify the different cell populations (e.g., mouse LSK cells: Lin-Sca-1+c-Kit+; human HSCs: CD34+CD38-).[20][21][22]
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound inhibits the interaction between Menin and KMT2A (MLL) in the nucleus.
Experimental Workflow for CFU Assay
Caption: Workflow for assessing this compound's effect on hematopoietic progenitors using the CFU assay.
Logical Relationship of Menin's Role in Normal vs. Leukemic Hematopoiesis
References
- 1. ashpublications.org [ashpublications.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. onclive.com [onclive.com]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Combined Use of this compound and Selinexor Is Effective in NPM1 Mutant Acute Myeloid Leukemia | Semantic Scholar [semanticscholar.org]
- 8. Paper: The Clinical Menin Inhibitor this compound and the Nuclear Export Inhibitor Selinexor Synergistically Inhibit the Growth of MLL-r AML [ash.confex.com]
- 9. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia [jci.org]
- 11. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PB1761: PRECLINICAL EVALUATION OF THE MENIN INHIBITOR this compound IN PRIMARY AML SPECIMENS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound in relapsed or refractory acute myeloid leukaemia (KOMET-001): a multicentre, open-label, multi-cohort, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CFU-GM assay for evaluation of drug myelotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dls.com [dls.com]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. cdn.stemcell.com [cdn.stemcell.com]
- 20. Consensus protocol for the flow cytometric immunophenotyping of hematopoietic malignancies. Working Group on Flow Cytometry and Image Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Flow Cytometry to Estimate Leukemia Stem Cells in Primary Acute Myeloid Leukemia and in Patient-derived-xenografts, at Diagnosis and Follow Up - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Ziftomenib In Vitro Assays in AML Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ziftomenib (KO-539) is a potent, orally bioavailable small-molecule inhibitor of the protein-protein interaction between menin and histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL).[1][2] This interaction is a critical driver of leukemogenesis in specific subtypes of acute myeloid leukemia (AML), particularly those with mutations in the nucleophosmin 1 (NPM1) gene or rearrangements of the KMT2A gene.[3][4] By disrupting the menin-KMT2A/MLL complex, this compound leads to the downregulation of key leukemogenic genes such as HOXA9 and MEIS1, which in turn induces differentiation and apoptosis in susceptible AML cells.[5][6]
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in relevant AML cell lines.
Mechanism of Action: this compound Signaling Pathway
This compound selectively targets the menin-KMT2A/MLL interaction. In AML with KMT2A rearrangements or NPM1 mutations, this complex is aberrantly recruited to chromatin, where it maintains the expression of genes like HOXA9 and MEIS1. These genes are crucial for hematopoietic self-renewal and their overexpression blocks myeloid differentiation, leading to the accumulation of leukemic blasts. This compound binds to menin, preventing its interaction with KMT2A/MLL, which displaces the complex from its target genes. The subsequent transcriptional repression of HOXA9 and MEIS1 releases the differentiation block and promotes apoptosis.[3][5]
Caption: this compound inhibits the Menin-KMT2A interaction, downregulating leukemic gene expression.
Data Presentation: this compound Activity in AML Cell Lines
This compound demonstrates potent and selective anti-proliferative activity against AML cell lines harboring NPM1 mutations or KMT2A rearrangements, typically in the low nanomolar range.[7]
| Cell Line | Genotype | IC50 (7-day treatment) | Reference |
| KMT2A-rearranged | |||
| MOLM13 | KMT2A-MLLT3 (MLL-AF9), FLT3-ITD | Low Nanomolar | [7] |
| MV4-11 | KMT2A-MLLT3 (MLL-AF4), FLT3-ITD | Low Nanomolar | [7] |
| OCI-AML2 | KMT2A rearrangement | Low Nanomolar | [7] |
| THP-1 | KMT2A-MLLT3 (MLL-AF9) | Data Not Specified | [6] |
| NOMO-1 | KMT2A-MLLT3 (MLL-AF9) | Data Not Specified | [6] |
| NPM1-mutated | |||
| OCI-AML3 | NPM1mutA, DNMT3A R882C | Low Nanomolar | [7] |
| IMS-M2 | NPM1mutA | Data Not Specified | [8] |
| Wild-Type (Control) | |||
| NB4 | PML-RARA | Resistant | [7] |
Experimental Workflow Overview
A typical in vitro workflow to assess this compound involves culturing AML cells, treating them with a dose range of the compound, and subsequently performing various assays to measure cell viability, apoptosis, differentiation, and changes in protein expression.
Caption: General workflow for in vitro evaluation of this compound in AML cell lines.
Experimental Protocols
Cell Viability Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
AML cell lines (e.g., MOLM13, OCI-AML3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)[2]
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 50 µL of complete medium.
-
Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM) in complete medium. Add 50 µL of the this compound dilutions or a vehicle control (DMSO) to the appropriate wells. The final DMSO concentration should not exceed 0.1%.
-
Incubate the plate for 7 days at 37°C in a humidified 5% CO2 incubator.[7]
-
On day 7, equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 value by plotting the dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism).[7]
-
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis following this compound treatment.
-
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound
-
6-well tissue culture plates
-
FITC Annexin V Apoptosis Detection Kit (or similar, with PI)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates at a density of 0.2-0.5 x 10^6 cells/mL.
-
Treat cells with this compound at relevant concentrations (e.g., 1x, 5x, and 10x the IC50) and a vehicle control (DMSO) for 72-96 hours.[8][9]
-
Harvest cells by centrifugation and wash once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
Myeloid Differentiation Assay
This protocol assesses the ability of this compound to induce myeloid differentiation by measuring the expression of the surface marker CD11b.
-
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound
-
6-well tissue culture plates
-
PE-conjugated anti-human CD11b antibody (or other myeloid markers)
-
Flow cytometer
-
-
Procedure:
-
Seed and treat cells with this compound or vehicle as described in the apoptosis assay protocol. The treatment duration should be extended to 7 days to allow for differentiation.[6][7]
-
Harvest cells and wash with FACS buffer (PBS with 1-2% FBS).
-
Resuspend cells in FACS buffer and add the anti-CD11b antibody.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
Resuspend the final cell pellet in FACS buffer for analysis.
-
Analyze the samples using a flow cytometer to determine the percentage of CD11b-positive cells.
-
Western Blot Analysis
This protocol measures changes in the expression of proteins downstream of the menin-KMT2A/MLL complex.
-
Materials:
-
AML cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HOXA9, anti-MEIS1, anti-BCL2, anti-Menin)[8][9]
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cells in 6-well plates or flasks and treat with this compound or vehicle for 48 hours.[6]
-
Harvest cells, wash with cold PBS, and lyse with RIPA buffer.
-
Clear the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each sample using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST, then apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
References
- 1. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. selleckchem.com [selleckchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. P504: UPDATED DATA FOR this compound IN PATIENTS WITH NPM1-MUTATED RELAPSED OR REFRACTORY ACUTE MYELOID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Menin inhibitor this compound (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Ziftomenib in Patient-Derived Xenograft (PDX) Models
Introduction
Ziftomenib is a potent, selective, oral small-molecule inhibitor of the menin-KMT2A (MLL) interaction, which is a key oncogenic driver in specific subtypes of acute myeloid leukemia (AML).[1][2] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a critical tool in preclinical oncology research.[3][4][5][6] These models recapitulate the heterogeneity and genetic complexity of human tumors more accurately than traditional cell line-derived xenografts.[3][7][8] This document provides detailed protocols for the establishment and utilization of AML PDX models for the preclinical evaluation of this compound, along with its mechanism of action and relevant data.
This compound has shown significant preclinical and clinical activity in AML, particularly in patients with KMT2A (formerly MLL) gene rearrangements or nucleophosmin 1 (NPM1) mutations.[9][10] The therapeutic rationale for targeting the menin-KMT2A interaction lies in its critical role in driving the expression of leukemogenic genes such as the HOX and MEIS1 gene clusters, which leads to a block in hematopoietic differentiation.[2][11] By disrupting this interaction, this compound induces the differentiation of leukemic blasts and has demonstrated durable remissions in preclinical models and clinical trials.[9][12][13]
Mechanism of Action of this compound
This compound functions by inhibiting the interaction between menin and the KMT2A fusion proteins or the mutated NPM1 protein. This interaction is crucial for the recruitment of the KMT2A complex to chromatin, leading to the aberrant expression of target genes like HOXA9 and MEIS1 that drive leukemogenesis. This compound treatment leads to the downregulation of these target genes, releasing the differentiation block in myeloid blasts and promoting their maturation.[2][9][10]
Caption: this compound disrupts the Menin-KMT2A interaction, inhibiting leukemogenic gene expression.
Experimental Protocols
Establishment of AML Patient-Derived Xenograft (PDX) Models
This protocol outlines the procedure for establishing AML PDX models from patient bone marrow or peripheral blood samples. The use of highly immunodeficient mice, such as NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ), is critical for successful engraftment of human AML cells.[8]
Materials:
-
Fresh or cryopreserved patient AML cells (bone marrow aspirate or peripheral blood mononuclear cells)
-
Immunodeficient mice (e.g., NSG, NSGS), 6-8 weeks old[14]
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque for mononuclear cell separation
-
Red blood cell lysis buffer
-
Trypan blue solution
-
Flow cytometry antibodies (e.g., human CD45, CD33)
-
Sterile syringes and needles
Procedure:
-
Patient Sample Processing:
-
Thaw cryopreserved patient samples rapidly in a 37°C water bath.
-
Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
If necessary, lyse red blood cells using a lysis buffer.
-
Wash the cells with PBS and resuspend in a suitable medium.
-
Assess cell viability using Trypan blue exclusion. A viability of >70% is recommended.
-
-
Implantation of AML Cells:
-
Resuspend the viable AML cells in sterile PBS or a suitable injection medium at a concentration of 1-10 x 106 cells per 100-200 µL.
-
Inject the cell suspension intravenously (IV) via the tail vein or directly into the femur (intrafemoral injection) of the immunodeficient mice.[7][15] Intrafemoral injection can improve engraftment rates for some AML samples.
-
-
Monitoring Engraftment:
-
Monitor the mice regularly for clinical signs of disease (e.g., weight loss, ruffled fur, hind limb paralysis).
-
Starting 4-6 weeks post-implantation, perform serial peripheral blood sampling to monitor for the presence of human AML cells (hCD45+).[16]
-
Engraftment is confirmed when the percentage of hCD45+ cells in the peripheral blood reaches a predefined threshold (e.g., >1%).
-
-
Expansion and Banking:
-
When the primary recipient mice show signs of advanced disease or high peripheral blast counts, euthanize them and harvest bone marrow and spleen.
-
Isolate human AML cells from these tissues for secondary transplantation into new cohorts of mice, expansion of the PDX model, and cryopreservation for future studies.[7]
-
Caption: Workflow for the establishment of AML PDX models.
This compound Efficacy Studies in Established AML PDX Models
This protocol describes the methodology for evaluating the in vivo efficacy of this compound in established AML PDX models.
Materials:
-
Established AML PDX mice with confirmed engraftment
-
This compound (formulated for oral gavage)
-
Vehicle control
-
Gavage needles
-
Calipers for tumor measurement (if applicable for subcutaneous models)
-
Flow cytometry equipment and antibodies for immunophenotyping
Procedure:
-
Cohort Formation:
-
Once AML engraftment is confirmed and the disease is established (e.g., stable percentage of circulating blasts), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
-
Drug Administration:
-
Administer this compound orally via gavage at the desired dose and schedule. Preclinical studies have used doses such as 150 mg/kg once daily.[12]
-
Administer the vehicle control to the control group using the same schedule and route.
-
For combination studies, administer the other therapeutic agent(s) (e.g., venetoclax, azacitidine) according to their established protocols.[1][13]
-
-
Monitoring Treatment Response:
-
Monitor animal health and body weight regularly.
-
Measure the percentage of human AML cells (hCD45+) in the peripheral blood weekly or bi-weekly via flow cytometry to assess disease burden.[1]
-
At the end of the study or when humane endpoints are reached, euthanize the mice and harvest bone marrow, spleen, and peripheral blood for final analysis.
-
-
Endpoint Analysis:
-
Determine the final disease burden in the bone marrow and spleen by flow cytometry.
-
Analyze changes in immunophenotype and the expression of differentiation markers (e.g., CD11b, CD14) on AML cells to assess this compound-induced differentiation.[17][18]
-
Compare the overall survival between the treatment and control groups.
-
Data Presentation
In Vitro Activity of this compound in AML Cell Lines
| Cell Line | Genotype | IC50 (nM) | Reference |
| MOLM-13 | MLL-r | <25 | [17] |
| MV4-11 | MLL-r | <25 | [17] |
| OCI-AML3 | NPM1-mutant | <25 | [17] |
| HL-60 | MLL-wt, NPM1-wt | >2500 | [17] |
| NB4 | MLL-wt, NPM1-wt | >2500 | [17] |
Preclinical Efficacy of this compound in an AML PDX Model
| Treatment Group | Dosing Regimen | Outcome | Reference |
| This compound | 150 mg/kg QD | Lasting complete remission out to 84 days | [12] |
| Vehicle Control | - | Progressive disease | [18] |
| This compound + Venetoclax | - | Significantly greater reduction in AML burden and improved survival compared to single agents | [13][18] |
Note: QD = once daily. Specific quantitative data on tumor growth inhibition from these preclinical studies were not detailed in the provided search results.
Conclusion
The use of patient-derived xenograft models provides a robust platform for the preclinical evaluation of novel therapeutics like this compound. These models allow for the assessment of efficacy in a system that closely mirrors the complexity of human AML. The protocols outlined in this document provide a framework for establishing and utilizing AML PDX models to investigate the in vivo activity of this compound and potential combination therapies. The data from such studies are crucial for informing the clinical development of this promising targeted agent for AML.
References
- 1. PB1761: PRECLINICAL EVALUATION OF THE MENIN INHIBITOR this compound IN PRIMARY AML SPECIMENS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. mdpi.com [mdpi.com]
- 6. Patient-derived xenografts: a relevant preclinical model for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acute myeloid leukemia: using patient-derived xenografts to grapple with disease complexity [resources.jax.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. komet008studysitehub.com [komet008studysitehub.com]
- 13. researchgate.net [researchgate.net]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ashpublications.org [ashpublications.org]
- 17. Menin inhibitor this compound (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Generation of a Ziftomenib Dose-Response Curve in MOLM-13 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ziftomenib is a potent, orally bioavailable small molecule inhibitor of the menin-KMT2A (MLL) interaction, a critical dependency for a subset of acute myeloid leukemia (AML) characterized by NPM1 mutations or KMT2A (MLL) rearrangements.[1][2][3][4] The MOLM-13 cell line, established from a patient with AML harboring an MLL-AF9 fusion, is a widely utilized preclinical model to study the efficacy of such targeted therapies.[5] this compound treatment in MOLM-13 cells has been shown to disrupt the menin-KMT2A complex, leading to the downregulation of key leukemogenic genes such as HOXA9 and MEIS1, inducing cellular differentiation, and ultimately reducing cell viability.[1][5][6][7] This document provides a detailed protocol for generating a dose-response curve of this compound in MOLM-13 cells to determine its half-maximal inhibitory concentration (IC50), a key parameter in assessing drug potency.
This compound Signaling Pathway
This compound functions by competitively inhibiting the interaction between menin and the KMT2A (MLL) fusion protein. This disruption prevents the recruitment of the MLL complex to its target gene promoters, leading to a decrease in the expression of genes essential for leukemic cell proliferation and survival, such as MEIS1, FLT3, CDK6, and BCL2.[1][6] The subsequent cell cycle arrest and induction of apoptosis contribute to the anti-leukemic effects of the compound.
Quantitative Data Summary
The following table represents illustrative data for the dose-dependent effect of this compound on the viability of MOLM-13 cells after 96 hours of treatment.
| This compound Concentration (nM) | Percent Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100.0 | 5.0 |
| 0.1 | 95.2 | 4.8 |
| 1 | 80.5 | 4.1 |
| 10 | 52.1 | 3.5 |
| 50 | 25.8 | 2.9 |
| 100 | 15.3 | 2.1 |
| 500 | 5.7 | 1.5 |
| 1000 | 2.1 | 0.8 |
Note: This data is representative and intended for instructional purposes. Actual results may vary based on experimental conditions.
Experimental Protocol
This protocol details the steps to generate a dose-response curve for this compound in MOLM-13 cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9][10]
Materials
-
RPMI-1640 medium[12]
-
Fetal Bovine Serum (FBS)[12]
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[13]
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Cell Culture
-
Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin.[12]
-
Maintain cell density between 0.4 x 10^6 and 2.0 x 10^6 cells/mL.[11][12]
-
Subculture the cells every 2-3 days by splitting the culture 1:2 to 1:3.[11][12]
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. google.com [google.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. google.com [google.com]
- 5. researchgate.net [researchgate.net]
- 6. Activity of menin inhibitor this compound (KO-539) as monotherapy or in combinations against AML cells with MLL1 rearrangement or mutant NPM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Menin inhibitor this compound (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MOLM13 Cell Line - Creative Biogene [creative-biogene.com]
- 12. Leibniz Institute DSMZ: Details [dsmz.de]
- 13. protocols.io [protocols.io]
Application Notes and Protocols: In Vivo Imaging of Ziftomenib Efficacy in Mouse Models of Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziftomenib is an orally bioavailable, small-molecule inhibitor targeting the protein-protein interaction between Menin and KMT2A (Mixed Lineage Leukemia; MLL).[1][2] This interaction is a critical driver of leukemogenesis in specific subtypes of acute myeloid leukemia (AML), particularly those with rearrangements of the KMT2A gene (MLL-r) or mutations in the nucleophosmin 1 (NPM1) gene.[1][2] By disrupting the Menin-KMT2A complex, this compound aims to reverse the aberrant gene expression program, including the downregulation of key oncogenes like HOXA9 and MEIS1, thereby inducing differentiation and apoptosis in leukemia cells.[1][3]
In vivo bioluminescence imaging (BLI) is a powerful, non-invasive technique to longitudinally monitor tumor burden and assess the efficacy of therapeutic agents in preclinical animal models. This document provides detailed application notes and protocols for evaluating the in vivo efficacy of this compound in mouse models of AML using BLI.
Signaling Pathway and Mechanism of Action
This compound disrupts the critical interaction between Menin and the KMT2A (MLL) protein. In leukemias with KMT2A rearrangements or NPM1 mutations, this interaction is essential for the recruitment of the KMT2A complex to target genes, leading to the upregulation of pro-leukemogenic genes such as HOXA9 and MEIS1. These genes, in turn, drive the proliferation and block the differentiation of myeloid progenitor cells. By inhibiting the Menin-KMT2A interaction, this compound effectively reverses this process, leading to the downregulation of HOXA9 and MEIS1, which results in the differentiation and subsequent apoptosis of leukemic blasts.
Experimental Protocols
Cell Line Preparation and Xenograft Model Establishment
This protocol describes the establishment of a disseminated leukemia model using the MV4-11 human AML cell line, which harbors an MLL-AF4 fusion.
Materials:
-
MV4-11 cell line (MLL-rearranged) stably expressing firefly luciferase (MV4-11-luc)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
6-8 week old female NOD/SCID gamma (NSG) mice
-
Phosphate-buffered saline (PBS), sterile
-
Trypan blue solution
Procedure:
-
Culture MV4-11-luc cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase. Assess cell viability using trypan blue exclusion (viability should be >95%).
-
Wash cells twice with sterile PBS and resuspend in PBS at a concentration of 2.5 x 10^7 cells/mL.
-
Inject 200 µL of the cell suspension (5 x 10^6 cells) intravenously (i.v.) into the tail vein of each NSG mouse.
-
Monitor the mice for signs of disease progression, such as weight loss, ruffled fur, and hind-limb paralysis.
In Vivo Bioluminescence Imaging Protocol
Materials:
-
D-luciferin potassium salt (in vivo grade)
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system with isoflurane
Procedure:
-
Prepare a 15 mg/mL stock solution of D-luciferin in sterile PBS.
-
Seven days post-leukemia cell injection, perform the first imaging session to establish baseline tumor burden.
-
Anesthetize mice using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Administer D-luciferin via intraperitoneal (i.p.) injection at a dose of 150 mg/kg body weight.
-
Wait for 10-15 minutes for the substrate to distribute.
-
Place the anesthetized mice in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images. Typical exposure times range from 1 to 60 seconds, depending on the signal intensity.
-
Use the accompanying software to quantify the total photon flux (photons/second) from a defined region of interest (ROI) encompassing the entire mouse body.
-
Repeat imaging at regular intervals (e.g., twice weekly) to monitor disease progression and response to treatment.
This compound Administration
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
Procedure:
-
Based on baseline imaging, randomize mice into treatment and control groups with comparable average bioluminescence signals.
-
Prepare a formulation of this compound in the vehicle at the desired concentration.
-
Administer this compound orally (p.o.) once daily at a specified dose (e.g., 50 mg/kg).
-
Administer an equal volume of the vehicle solution to the control group.
-
Continue daily treatment for the duration of the study.
Experimental Workflow Diagram
Data Presentation
The following tables summarize representative quantitative data from preclinical studies evaluating menin-MLL inhibitors in mouse models of AML.
Table 1: Effect of Menin-MLL Inhibitor on Leukemia Burden (MV4-11 Xenograft Model)
| Treatment Group | Day 7 (Baseline) | Day 14 | Day 21 |
| Vehicle | 1.0 x 10^7 | 5.8 x 10^8 | 2.1 x 10^9 |
| Menin Inhibitor (e.g., this compound) | 1.1 x 10^7 | 8.5 x 10^7 | 1.5 x 10^8 |
| % Inhibition | - | 85.3% | 92.9% |
| Data are presented as mean total photon flux (photons/second) and are based on graphical representations from preclinical studies of menin-MLL inhibitors. |
Table 2: Survival Analysis in a Disseminated AML Model (MOLM-13 Xenograft)
| Treatment Group | Median Survival (Days) | Increase in Lifespan |
| Vehicle | 21 | - |
| Menin Inhibitor (e.g., this compound) | 45 | 114% |
| Data are representative of preclinical studies with menin-MLL inhibitors. |
Conclusion
In vivo bioluminescence imaging provides a robust and quantitative method for assessing the efficacy of this compound in preclinical mouse models of AML. The protocols outlined in this document, in conjunction with the provided data and pathway diagrams, offer a comprehensive guide for researchers and drug development professionals. These methods enable the longitudinal monitoring of treatment response, providing critical data for the preclinical evaluation of novel therapeutics like this compound. The significant reduction in tumor burden and increased survival observed in preclinical models highlight the potential of this compound as a targeted therapy for AML patients with KMT2A rearrangements or NPM1 mutations.
References
Application Notes and Protocols: Chromatin Immunoprecipitation (ChIP) for Menin-KMT2A Occupancy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between Menin and the histone methyltransferase KMT2A (also known as MLL1) is a critical driver of gene expression programs that are essential for normal development and are frequently hijacked in various cancers, most notably in acute myeloid leukemia (AML) with KMT2A rearrangements or NPM1 mutations.[1][2] The Menin-KMT2A complex is a key regulator of hematopoietic stem cell maintenance and differentiation, primarily through the transcriptional activation of target genes such as the HOXA cluster and MEIS1.[1][2] Menin acts as a scaffold protein, tethering KMT2A to chromatin, which in turn catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription.[1]
Given its crucial role in oncogenesis, the Menin-KMT2A interaction has emerged as a promising therapeutic target.[2] Small molecule inhibitors that disrupt this interaction have shown preclinical efficacy and are currently under clinical investigation.[1] Chromatin Immunoprecipitation (ChIP) is an invaluable technique to study the genome-wide occupancy of Menin and KMT2A, and to elucidate the molecular mechanisms of these inhibitors. This document provides detailed protocols and application notes for performing ChIP experiments to analyze Menin-KMT2A occupancy.
Signaling Pathway and Experimental Workflow
The Menin-KMT2A complex plays a pivotal role in transcriptional regulation. Menin binds to the N-terminus of KMT2A, and this interaction is essential for the recruitment and stabilization of the KMT2A complex at specific gene promoters. Once recruited, the SET domain of KMT2A catalyzes the trimethylation of H3K4, leading to an open chromatin state and transcriptional activation of target genes like HOXA9 and MEIS1. Therapeutic inhibitors of the Menin-KMT2A interaction are designed to disrupt this binding, leading to the dissociation of the complex from chromatin, a reduction in H3K4me3 levels at target promoters, and subsequent transcriptional repression.
The experimental workflow for a ChIP assay involves several key steps, starting from cross-linking protein-DNA complexes in living cells to the final analysis of the immunoprecipitated DNA.
Quantitative Data Presentation
The following table presents representative quantitative data from a ChIP-qPCR experiment analyzing the occupancy of Menin and KMT2A at the promoters of the known target genes HOXA9 and MEIS1, as well as a negative control locus (e.g., a gene desert region). Data is presented as a percentage of the input chromatin, which reflects the amount of DNA associated with the protein of interest relative to the total amount of input chromatin.
| Target Gene Promoter | Antibody | % Input (Mean ± SD) | Fold Enrichment over IgG (Mean ± SD) |
| HOXA9 | anti-Menin | 1.5 ± 0.2 | 15.0 ± 2.5 |
| anti-KMT2A | 2.0 ± 0.3 | 20.0 ± 3.0 | |
| IgG | 0.1 ± 0.05 | 1.0 ± 0.2 | |
| MEIS1 | anti-Menin | 1.2 ± 0.15 | 12.0 ± 2.0 |
| anti-KMT2A | 1.8 ± 0.25 | 18.0 ± 2.8 | |
| IgG | 0.1 ± 0.04 | 1.0 ± 0.15 | |
| Negative Control | anti-Menin | 0.12 ± 0.06 | 1.2 ± 0.5 |
| anti-KMT2A | 0.15 ± 0.07 | 1.5 ± 0.6 | |
| IgG | 0.1 ± 0.05 | 1.0 ± 0.3 |
Experimental Protocols
This section provides a detailed protocol for performing a ChIP assay to determine Menin and KMT2A occupancy. This protocol is optimized for cultured mammalian cells.
I. Cell Cross-linking and Harvesting
-
Culture cells to a confluence of 80-90% (for adherent cells) or a density of 1-2 x 10^6 cells/mL (for suspension cells).
-
For adherent cells, add formaldehyde directly to the culture medium to a final concentration of 1% (e.g., add 270 µL of 37% formaldehyde to 10 mL of medium). For suspension cells, add formaldehyde to the cell suspension.
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM (e.g., add 500 µL of 2.5 M glycine to 10 mL of medium).
-
Incubate at room temperature for 5 minutes.
-
Harvest the cells. For adherent cells, wash twice with ice-cold PBS, then scrape the cells into ice-cold PBS containing protease inhibitors. For suspension cells, pellet the cells by centrifugation (e.g., 1,500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS containing protease inhibitors.
-
The cell pellet can be stored at -80°C or used immediately.
II. Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in a cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, supplemented with protease inhibitors). Use approximately 1 mL of lysis buffer per 10^7 cells.
-
Incubate on ice for 10 minutes.
-
Shear the chromatin to an average size of 200-1000 bp. This is a critical step and needs to be optimized for each cell type and instrument.
-
Sonication: Use a probe sonicator with optimized cycles of sonication and rest on ice.
-
Enzymatic Digestion: Use micrococcal nuclease (MNase) at a concentration and for a duration that needs to be empirically determined.
-
-
After shearing, centrifuge the samples at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet the cell debris.
-
Transfer the supernatant containing the sheared chromatin to a new tube. This is the chromatin lysate.
-
Take a small aliquot (e.g., 1-2%) of the chromatin lysate to serve as the "input" control. Store at -20°C until the reverse cross-linking step.
III. Immunoprecipitation
-
Dilute the chromatin lysate at least 1:10 with a ChIP dilution buffer (e.g., 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS, supplemented with protease inhibitors).
-
Pre-clear the chromatin by adding Protein A/G magnetic beads and incubating for 1-2 hours at 4°C with rotation.
-
Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared chromatin) to a new tube.
-
Add the primary antibody (e.g., anti-Menin, anti-KMT2A, or a negative control IgG) to the pre-cleared chromatin. The optimal antibody concentration should be determined empirically.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Incubate for 2-4 hours at 4°C with rotation.
IV. Washing and Elution
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform a series of washes to remove non-specifically bound chromatin. The following is a typical wash series, with each wash performed for 5-10 minutes at 4°C with rotation:
-
Low Salt Wash Buffer (e.g., 20 mM Tris-HCl pH 8.1, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS)
-
High Salt Wash Buffer (e.g., 20 mM Tris-HCl pH 8.1, 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS)
-
LiCl Wash Buffer (e.g., 10 mM Tris-HCl pH 8.1, 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% deoxycholate)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA) - perform two washes.
-
-
After the final wash, remove all of the TE buffer.
-
Elute the chromatin from the beads by adding a fresh elution buffer (e.g., 1% SDS, 0.1 M NaHCO3) and incubating at room temperature for 15 minutes with vortexing.
-
Pellet the beads and transfer the supernatant to a new tube. Repeat the elution step and pool the eluates.
V. Reverse Cross-linking and DNA Purification
-
To the eluted samples and the input control, add NaCl to a final concentration of 200 mM.
-
Incubate at 65°C for at least 4 hours (or overnight) to reverse the formaldehyde cross-links.
-
Add EDTA to a final concentration of 10 mM and Proteinase K to a final concentration of 40 µg/mL.
-
Incubate at 45°C for 1-2 hours.
-
Purify the DNA using a commercial PCR purification kit or by phenol:chloroform extraction followed by ethanol precipitation.
-
Elute the purified DNA in a small volume of nuclease-free water or TE buffer.
VI. Data Analysis by qPCR
-
Perform quantitative real-time PCR (qPCR) using primers specific to the target gene promoters (HOXA9, MEIS1) and a negative control region.
-
Set up reactions for each immunoprecipitated sample, the input DNA, and the negative control IgG sample.
-
Analyze the qPCR data using the percent input method or the fold enrichment method.
-
Percent Input: This method normalizes the signal from the immunoprecipitated sample to the signal from the input DNA, accounting for variations in chromatin preparation and DNA recovery.[3][4][5][6]
-
Fold Enrichment: This method compares the signal from the specific antibody immunoprecipitation to the signal from the negative control IgG immunoprecipitation.[3][4][5]
-
References
- 1. kuraoncology.com [kuraoncology.com]
- 2. Therapeutic targeting in pediatric acute myeloid leukemia with aberrant HOX/MEIS1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ChIP-qPCR Data Analysis [sigmaaldrich.com]
- 4. ChIP Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. toptipbio.com [toptipbio.com]
- 6. A novel method for the normalization of ChIP-qPCR data - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ziftomenib Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the dosage of Ziftomenib in in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an oral, small-molecule inhibitor that disrupts the interaction between menin and KMT2A (also known as MLL).[1] This interaction is crucial for the leukemogenic activity in certain types of acute myeloid leukemia (AML), particularly those with NPM1 mutations or KMT2A rearrangements. By inhibiting this protein-protein interaction, this compound aims to reduce the expression of leukemogenic genes, leading to decreased proliferation and increased differentiation or death of leukemia cells.[1]
Q2: What are the key pharmacodynamic biomarkers to assess this compound activity in vivo?
The primary pharmacodynamic biomarkers for this compound are the downstream targets of the menin-KMT2A complex, namely HOXA9 and MEIS1. Inhibition of the menin-KMT2A interaction by this compound is expected to lead to the downregulation of HOXA9 and MEIS1 gene and protein expression.[2] Monitoring the expression levels of these genes in tumor tissue or bone marrow from treated animals can provide evidence of target engagement and biological activity. One preclinical study in patient-derived xenograft (PDX) models noted that MEIS1 is significantly upregulated in responder blasts, suggesting it could be a valuable biomarker for assessing treatment response.[3]
Q3: What are some reported in vivo doses of this compound in preclinical models?
Published preclinical studies have reported the use of this compound in various mouse models of leukemia. It is important to note that the optimal dose can vary depending on the specific model and experimental goals.
| Animal Model | Dosage | Administration Route | Frequency | Reference |
| MV411 AML Xenograft (NSG mice) | 50 mg/kg | Oral (by mouth) | Once daily | [4] |
| Pediatric KMT2A-rearranged ALL PDX | 150 mg/kg | Oral gavage | Daily, 5 days/week |
Q4: What are some common challenges and potential solutions when working with this compound in vivo?
-
Drug Formulation and Solubility: this compound is an oral compound, and ensuring consistent and adequate bioavailability is crucial.
-
Troubleshooting: While specific vehicle formulations for preclinical studies are not always detailed in publications, common vehicles for oral gavage of hydrophobic compounds in mice include solutions containing polyethylene glycol (PEG), carboxymethylcellulose (CMC), and Tween 80. It is recommended to perform pilot studies to determine the optimal vehicle for your specific this compound formulation and to ensure its stability.
-
-
Toxicity and Animal Welfare: While this compound has been reported to be well-tolerated in some preclinical models at specific doses, it is essential to monitor for any signs of toxicity.
-
Troubleshooting: Closely monitor animal weight, behavior, and overall health. If signs of toxicity are observed, consider dose reduction or less frequent administration. The clinical development of this compound has identified differentiation syndrome as a key toxicity, which should also be monitored for in preclinical models, particularly in leukemia models.[5]
-
-
Variability in Response: As with any targeted therapy, response to this compound can vary between different preclinical models.
-
Troubleshooting: Ensure that the in vivo models being used have the appropriate genetic background (NPM1 mutation or KMT2A rearrangement) for this compound sensitivity. Utilizing multiple cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models can provide a more comprehensive understanding of the drug's efficacy.[6][7][8]
-
Troubleshooting Guides
Guide 1: Suboptimal Efficacy in an In Vivo Model
| Potential Cause | Troubleshooting Steps |
| Inappropriate Animal Model | Verify that the cell line or PDX model used harbors an NPM1 mutation or KMT2A rearrangement, as these are the primary targets for this compound's mechanism of action. |
| Insufficient Drug Exposure | - Confirm the accuracy of dose calculations and administration volume. - Assess the bioavailability of your this compound formulation. Consider pharmacokinetic studies to measure plasma concentrations of the drug over time. - Re-evaluate the vehicle used for administration; it may not be optimal for this compound absorption. |
| Suboptimal Dosing Regimen | - Increase the dose of this compound, staying within the maximum tolerated dose (MTD) if known. - Increase the frequency of administration (e.g., from once daily to twice daily, if tolerated). |
| Drug Resistance | - Investigate potential mechanisms of resistance in your model, such as mutations in the menin-KMT2A pathway. |
Guide 2: Observed Toxicity in an In Vivo Model
| Potential Cause | Troubleshooting Steps |
| Dose is Too High | - Reduce the dose of this compound. - Decrease the frequency of administration. |
| Vehicle-Related Toxicity | - Run a vehicle-only control group to assess any toxicity associated with the formulation itself. - Consider alternative, well-tolerated vehicles. |
| On-Target Toxicity (e.g., Differentiation Syndrome) | - Monitor for signs of differentiation syndrome, which can include respiratory distress and inflammation. - In clinical settings, differentiation syndrome is managed with corticosteroids. This could be explored in preclinical models if the syndrome is suspected. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in an AML Xenograft Model
This protocol is a general guideline based on published studies and should be adapted to specific experimental needs and institutional guidelines.
-
Cell Line and Animal Model:
-
Use an appropriate human AML cell line with a documented NPM1 mutation or KMT2A rearrangement (e.g., MV411).
-
Use immunodeficient mice (e.g., NSG mice).
-
-
Tumor Implantation:
-
Inject AML cells intravenously or subcutaneously into the mice.
-
Monitor tumor engraftment and growth.
-
-
This compound Preparation and Dosing:
-
Formulation: Prepare this compound in a suitable vehicle for oral administration. A common starting point could be a suspension in 0.5% carboxymethylcellulose (CMC) with 0.2% Tween-80 in sterile water.
-
Dose: Based on existing literature, a starting dose of 50 mg/kg can be used.[4] A dose-ranging study is recommended to determine the optimal dose for your model.
-
Administration: Administer this compound orally via gavage once daily.
-
-
Monitoring and Endpoints:
-
Monitor tumor volume (for subcutaneous models) or leukemia burden in peripheral blood/bone marrow (for disseminated models) regularly.
-
Monitor animal body weight and overall health daily.
-
At the end of the study, collect tumors, bone marrow, and/or spleen for pharmacodynamic analysis.
-
-
Pharmacodynamic Analysis:
-
Extract RNA and protein from collected tissues.
-
Analyze the expression of HOXA9 and MEIS1 using quantitative real-time PCR (qRT-PCR) and/or Western blotting to confirm target engagement.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: A typical in vivo experimental workflow.
Caption: A troubleshooting decision tree.
References
- 1. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. targetedonc.com [targetedonc.com]
- 3. PB1761: PRECLINICAL EVALUATION OF THE MENIN INHIBITOR this compound IN PRIMARY AML SPECIMENS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin inhibitor this compound (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Using PDX for Preclinical Cancer Drug Discovery: The Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.championsoncology.com [blog.championsoncology.com]
- 8. blog.crownbio.com [blog.crownbio.com]
Navigating Ziftomenib Solubility: A Technical Support Guide for In Vitro Research
For researchers, scientists, and drug development professionals utilizing Ziftomenib in in vitro experiments, achieving optimal solubility and maintaining solution stability is paramount for reliable and reproducible results. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during experimental setup.
This compound, an orally active inhibitor of the menin-MLL interaction, holds significant promise in cancer research, particularly for acute myeloid leukemia (AML) with NPM1 mutations or KMT2A rearrangements.[1][2][3][4] However, its hydrophobic nature can present challenges in aqueous-based in vitro systems. This guide offers detailed protocols, quantitative solubility data, and visual aids to facilitate the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[5][6] It is crucial to use fresh, anhydrous DMSO to minimize moisture absorption, which can reduce solubility.[6]
Q2: What is the maximum achievable concentration of this compound in DMSO?
A2: this compound can be dissolved in DMSO at concentrations up to 100 mg/mL (139.3 mM).[6] Some sources report a solubility of 80 mg/mL (111.44 mM), and sonication is recommended to aid dissolution.[5]
Q3: My this compound is not fully dissolving or is precipitating out of solution. What should I do?
A3: If you observe precipitation, gentle warming and/or sonication can help dissolve the compound.[7] Ensure your DMSO is of high quality and anhydrous. For cell culture experiments, it is critical to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[8][9][10][11] If precipitation occurs upon dilution in aqueous media, refer to the troubleshooting guide below.
Q4: How should I store my this compound stock solution?
A4: Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[7] Store the stock solution at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[5][6][7]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents, providing a quick reference for preparing stock solutions.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 80 - 100 | 111.44 - 139.3 | Sonication recommended. Use fresh, anhydrous DMSO.[5][6] |
| Ethanol | 100 | 139.3 | |
| Water | Insoluble | Insoluble | |
| 0.1N HCl (aq) | Soluble | Not specified |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 717.87 g/mol ).[12] For 1 mL of a 10 mM solution, you will need 7.18 mg.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder.
-
Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator or gently warm the solution (e.g., in a 37°C water bath) to ensure complete dissolution.[7]
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.
This compound Signaling Pathway
This compound functions by disrupting the critical interaction between menin and the KMT2A (also known as MLL) protein complex. This interaction is essential for the leukemogenic activity of KMT2A fusion proteins or in the context of NPM1 mutations. By inhibiting this interaction, this compound leads to the downregulation of downstream target genes such as HOXA9 and MEIS1, which are key drivers of leukemic cell proliferation and differentiation block.[7][13][14][15] This ultimately results in the differentiation and apoptosis of leukemia cells.[6]
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. onclive.com [onclive.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. immunomart.org [immunomart.org]
- 13. Insights into KMT2A rearrangements in acute myeloid leukemia: from molecular characteristics to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Developments and Evolving Therapeutic Strategies in KMT2A ‐Rearranged Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Technical Support Center: Ziftomenib Off-Target Effects in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating potential off-target effects of ziftomenib in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
This compound is an orally active small-molecule inhibitor that targets the protein-protein interaction between menin and KMT2A (also known as MLL).[1][2][3] This interaction is crucial for the leukemogenic activity in certain subtypes of acute myeloid leukemia (AML), specifically those with NPM1 mutations or KMT2A rearrangements.[1][4] By disrupting this complex, this compound aims to downregulate the expression of leukemogenic genes like HOXA9 and MEIS1, leading to the differentiation and reduced proliferation of leukemia cells.[5]
Q2: Are there any known off-target effects of this compound?
As of late 2025, comprehensive public data on the specific off-target profile of this compound from broad-based screenings like kinome scans is limited. Most of the publicly available information focuses on its on-target efficacy and safety profile in clinical trials.[5][6][7][8][9] An on-target effect observed in clinical settings is differentiation syndrome.[5][9] While this compound is described as a highly selective inhibitor, all small molecules have the potential for off-target interactions.[5][6][7] Researchers should therefore empirically determine potential off-target effects in their specific cellular models.
Q3: What cell lines are appropriate for studying the on- and potential off-target effects of this compound?
For on-target effects, human AML cell lines with MLL rearrangements (e.g., MOLM-13, MV4-11, OCI-AML2) or NPM1 mutations (e.g., OCI-AML3) are recommended. For off-target studies, it is advisable to include cell lines that lack these specific mutations to distinguish between on-target and off-target cellular responses. A panel of cell lines from different lineages can also help identify tissue-specific off-target effects.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability/Cytotoxicity Results
| Issue | Possible Cause | Troubleshooting Steps |
| High toxicity in non-target cell lines | Potential off-target cytotoxic effects. | 1. Confirm On-Target Dependency: Ensure your non-target cell lines do not have uncharacterized dependencies on the menin-KMT2A pathway. 2. Dose-Response Curve: Perform a wide-range dose-response curve to determine the IC50 and identify a potential therapeutic window. 3. Apoptosis Assays: Use assays like Annexin V/PI staining to determine if the cytotoxicity is due to apoptosis, which could be triggered by off-target signaling. |
| Inconsistent IC50 values across experiments | Cell culture variability; reagent instability. | 1. Cell Passage Number: Maintain a consistent and low passage number for your cell lines. 2. Reagent Preparation: Prepare fresh this compound dilutions for each experiment from a DMSO stock. Avoid repeated freeze-thaw cycles. 3. Assay Normalization: Normalize viability data to a vehicle-treated control (e.g., 0.1% DMSO). |
| This compound appears to be inactive | Incorrect cell model; assay interference. | 1. Cell Line Verification: Confirm that your target cell lines (e.g., MOLM-13) are responsive to menin inhibitors. 2. Assay Compatibility: Ensure that the viability assay readout (e.g., ATP-based, MTT) is not directly affected by this compound. |
Guide 2: Altered Protein Expression or Signaling Pathways
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected changes in MAPK/ERK or PI3K/Akt pathways | Off-target kinase inhibition or pathway crosstalk. | 1. Phospho-Protein Analysis: Use Western blotting or phospho-flow cytometry to analyze the phosphorylation status of key pathway components (e.g., p-ERK, p-Akt) after this compound treatment. 2. Kinome Scan: Consider performing a kinome scan to identify potential off-target kinases. 3. Combination with Pathway Inhibitors: Investigate synergistic or antagonistic effects by combining this compound with known MAPK or PI3K inhibitors. |
| Global changes in protein expression | Broad off-target effects or secondary effects of on-target activity. | 1. Proteomics Analysis: Perform unbiased proteomics to identify proteins with altered expression. 2. Cellular Thermal Shift Assay (CETSA): Use CETSA to identify direct protein binders of this compound in an unbiased manner. 3. Time-Course Experiment: Analyze protein expression at different time points to distinguish between early (potentially direct) and late (potentially indirect) effects. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
This protocol is designed to identify direct protein targets of this compound in intact cells by measuring changes in protein thermal stability upon drug binding.
-
Cell Treatment:
-
Culture your chosen cell line (e.g., a non-NPM1/KMT2A-rearranged AML cell line) to ~80% confluency.
-
Treat cells with this compound at a concentration where off-target effects are suspected (e.g., 10x the on-target IC50) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest and wash the cells. Resuspend the cell pellets in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
-
Analysis by Western Blot or Mass Spectrometry:
-
Western Blot: Analyze the abundance of specific candidate off-target proteins in the soluble fraction by Western blot. An increase in the amount of a protein in the soluble fraction at higher temperatures in the this compound-treated samples indicates stabilization and potential binding.
-
Mass Spectrometry (MS): For an unbiased approach, analyze the entire soluble proteome by MS to identify all proteins stabilized by this compound.
-
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol outlines the steps to investigate the effect of this compound on key signaling pathways.
-
Cell Lysis and Protein Quantification:
-
Plate cells and treat with a dose range of this compound for various time points (e.g., 1, 6, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against total and phosphorylated forms of proteins in the pathways of interest (e.g., ERK1/2, p-ERK1/2, Akt, p-Akt).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Data Presentation
Table 1: this compound IC50 Values in Various AML Cell Lines
| Cell Line | Genotype | This compound IC50 (nM) |
| MOLM-13 | MLL-rearranged | Low nM range |
| MV4-11 | MLL-rearranged, FLT3-ITD | Low nM range |
| OCI-AML3 | NPM1-mutant | Low nM range |
| NB4 | MLL/NPM1 wildtype | High nM to µM range |
Note: The IC50 values are approximate and can vary between laboratories and specific assay conditions.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for identifying off-target effects.
References
- 1. Menin inhibitor this compound (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 3. 7tmantibodies.com [7tmantibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteomics DB [proteomicsdb.org]
- 6. onclive.com [onclive.com]
- 7. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. targetedonc.com [targetedonc.com]
Ziftomenib-Induced Differentiation Syndrome: A Technical Support Guide
Welcome to the Technical Support Center for Ziftomenib-Related Research. This guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential and managing the on-target effects of this compound, a potent menin inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro and preclinical experiments related to this compound-induced differentiation syndrome.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced differentiation syndrome?
A1: this compound-induced differentiation syndrome is a clinically observed, on-target effect of the drug, which arises from the rapid differentiation of leukemic blasts into more mature myeloid cells.[1][2] This process can be accompanied by a systemic inflammatory response, leading to a variety of symptoms. While it is a sign of therapeutic activity, it can be a serious adverse event if not managed properly.[1]
Q2: What is the underlying mechanism of this compound and how does it lead to differentiation syndrome?
A2: this compound is a menin inhibitor that disrupts the interaction between menin and KMT2A (MLL).[3][4] This interaction is crucial for the expression of leukemogenic genes like HOXA9 and MEIS1, which block the normal differentiation of myeloid progenitor cells in certain subtypes of acute myeloid leukemia (AML), particularly those with NPM1 mutations or KMT2A rearrangements.[4][5][6] By inhibiting this interaction, this compound releases the block on differentiation, allowing the leukemic cells to mature.[3] The rapid, large-scale differentiation of these cells can trigger a massive release of cytokines and other inflammatory mediators, leading to the clinical manifestations of differentiation syndrome.[7][8]
Q3: What are the key clinical features of differentiation syndrome observed with this compound?
A3: Clinical trials have reported that this compound-induced differentiation syndrome can manifest with symptoms such as unexplained fever, respiratory distress with pulmonary infiltrates, weight gain, hypotension, and renal insufficiency.[9][10]
Q4: What is the reported incidence of differentiation syndrome with this compound in clinical trials?
A4: The incidence of differentiation syndrome with this compound varies across different clinical trials and patient populations. The table below summarizes the reported rates.
| Clinical Trial/Study | Patient Population | Incidence of Differentiation Syndrome (Any Grade) | Incidence of Grade ≥3 Differentiation Syndrome |
| KOMET-001 (Phase 1b/2) | Relapsed/Refractory NPM1-mutant AML | 24% | 15% |
| KOMET-001 (Pooled Population) | Relapsed/Refractory NPM1-mutant AML | 23% | 13% |
Q5: How is this compound-induced differentiation syndrome typically managed in a clinical setting?
A5: In clinical trials, this compound-induced differentiation syndrome has been described as manageable with protocol-specified mitigation strategies.[11] These strategies generally involve the prompt initiation of systemic corticosteroids, such as dexamethasone, to control the inflammatory response.[9][12] In cases of severe differentiation syndrome, temporary interruption of this compound treatment may be necessary until symptoms resolve.[9]
Troubleshooting Guides for Preclinical Research
This section provides guidance on common challenges that may arise during in vitro experiments aimed at studying and mitigating this compound-induced differentiation syndrome.
Issue 1: Difficulty in establishing a robust in vitro model of this compound-induced differentiation.
-
Question: My AML cell line (e.g., OCI-AML3, MV4-11) shows variable or weak differentiation in response to this compound. How can I optimize my culture conditions?
-
Answer:
-
Cell Line Authentication: First, ensure your cell line is authentic and free from contamination. NPM1-mutant cell lines like OCI-AML3 are known to be responsive to menin inhibitors.[13]
-
This compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for inducing differentiation in your specific cell line. The effective concentration can vary between cell lines.
-
Culture Duration: Differentiation is a time-dependent process. Extend the duration of your experiment (e.g., up to 14 days) to allow for the full development of mature phenotypes.[13]
-
Co-culture Systems: Consider co-culturing your AML cells with stromal cells (e.g., HS-5) or endothelial cells to better mimic the bone marrow microenvironment, which can influence differentiation.[4][14][15]
-
Issue 2: Inconsistent or difficult-to-interpret flow cytometry results for differentiation markers.
-
Question: I am seeing high variability in the expression of myeloid differentiation markers like CD11b and CD14. How can I improve my flow cytometry assay?
-
Answer:
-
Antibody Panel Optimization: Use a well-characterized antibody panel. For myeloid differentiation, a panel including markers for immaturity (CD34, CD117), monocytic differentiation (CD14, CD64), and granulocytic differentiation (CD15, CD11b) is recommended.[16][17][18] Ensure you have titrated your antibodies to determine the optimal staining concentration.
-
Gating Strategy: Establish a consistent and rigorous gating strategy. Start by gating on viable, single cells before identifying your population of interest based on forward and side scatter, followed by marker expression.
-
Controls: Include appropriate controls in every experiment:
-
Unstained cells to assess autofluorescence.
-
Fluorescence Minus One (FMO) controls to correctly set gates for positive populations.
-
Biological controls (untreated cells) to establish baseline marker expression.
-
-
Issue 3: Inability to detect a clear cytokine release profile associated with differentiation.
-
Question: I am not observing a significant increase in inflammatory cytokines in my cell culture supernatants after this compound treatment, even though I see some evidence of differentiation. What could be the reason?
-
Answer:
-
Timing of Supernatant Collection: Cytokine production can be transient.[3] Perform a time-course experiment, collecting supernatants at various time points (e.g., 24, 48, 72 hours) after this compound treatment to identify the peak of cytokine release.[19]
-
Assay Sensitivity: Ensure your cytokine detection assay (e.g., ELISA, multiplex bead array) has sufficient sensitivity to detect the expected concentrations of cytokines.[3][20]
-
Co-culture with Immune or Endothelial Cells: The cytokine storm seen in vivo may result from the interaction between differentiating leukemic cells and other cells of the microenvironment. Co-culturing AML cells with endothelial cells or immune cells (like PBMCs) may be necessary to recapitulate this inflammatory response in vitro.[14][21]
-
Issue 4: Difficulty in assessing the effectiveness of a potential mitigation strategy in vitro.
-
Question: I am testing a compound to mitigate this compound-induced differentiation syndrome, but my results are inconclusive. How can I design a better experiment?
-
Answer:
-
Multi-parametric Assessment: Do not rely on a single readout. A successful mitigation strategy should ideally reduce the inflammatory cytokine release without completely abrogating the desired anti-leukemic differentiation. Therefore, you should simultaneously assess:
-
Cell Viability and Proliferation: To ensure the combination is not overly toxic.
-
Differentiation Markers: By flow cytometry, to confirm that the anti-leukemic effect is maintained.
-
Cytokine Profile: To quantify the reduction in inflammatory mediators.
-
-
Appropriate Controls: Include controls for this compound alone and the mitigating agent alone to understand the individual effects of each compound.
-
Test Corticosteroids as a Positive Control: Since corticosteroids are the clinical standard of care for managing differentiation syndrome, including a condition with dexamethasone can serve as a positive control for your mitigation assay.[9][12]
-
Experimental Protocols
1. In Vitro Model of this compound-Induced Differentiation
This protocol describes a general method for inducing differentiation in an NPM1-mutant AML cell line, such as OCI-AML3.
-
Materials:
-
OCI-AML3 cells
-
RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Maintain OCI-AML3 cells in logarithmic growth phase.
-
Seed the cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Treat the cells with a range of this compound concentrations (e.g., 10 nM to 1 µM) or a DMSO vehicle control.
-
Incubate the cells for up to 7 days, monitoring them daily for changes in morphology.
-
At desired time points (e.g., day 3, 5, 7), harvest the cells for analysis of differentiation markers by flow cytometry and collect the supernatant for cytokine analysis.
-
2. Flow Cytometry Analysis of Myeloid Differentiation
This protocol provides a framework for assessing myeloid differentiation in AML cell lines.
-
Materials:
-
Harvested cells from the in vitro differentiation model
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against: CD45, CD34, CD117, CD11b, CD14, CD15, CD64
-
Viability dye (e.g., 7-AAD)
-
Flow cytometer
-
-
Procedure:
-
Wash the harvested cells with FACS buffer.
-
Resuspend the cells in FACS buffer at a concentration of 1 x 10^7 cells/mL.
-
Add the antibody cocktail and viability dye to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis on a flow cytometer.
-
Analyze the data, gating on viable, single cells and then assessing the expression of differentiation markers. An increase in CD11b, CD14, CD15, and CD64 expression, coupled with a decrease in CD34 and CD117, indicates myeloid differentiation.
-
3. Cytokine Release Assay (ELISA)
This protocol outlines the measurement of a key inflammatory cytokine, IL-6, from cell culture supernatants using a sandwich ELISA.
-
Materials:
-
Cell culture supernatants
-
IL-6 ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plate
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., 10% FBS in PBS)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
-
-
Procedure:
-
Coat the 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1 hour at room temperature.
-
Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plate seven times with wash buffer.
-
Add TMB substrate and incubate in the dark until color develops.
-
Add the stop solution to each well.
-
Read the absorbance at 450 nm on a microplate reader.
-
Calculate the concentration of IL-6 in the samples by comparing their absorbance to the standard curve.[19]
-
Visualizations
Caption: Mechanism of this compound action and induction of differentiation syndrome.
Caption: Workflow for evaluating strategies to mitigate differentiation syndrome.
References
- 1. Morphologic Classification and Clinical and Laboratory Correlates - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Protocol for in vitro co-culture, proliferation, and cell cycle analyses of patient-derived leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. Evaluation of Acute Leukaemias by Flow Cytometry and Its Correlation With Diagnosis Using Morphological and Special Staining Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 10. A three-dimensional ex vivo tri-culture model mimics cell-cell interactions between acute myeloid leukemia and the vascular niche | Haematologica [haematologica.org]
- 11. Role of Prophylactic Steroids in Differentiation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Distinct Responses to Menin Inhibition and Synergy with DOT1L Inhibition in KMT2A-Rearranged Acute Lymphoblastic and Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Contact with Endothelial Cells Favors the In Vitro Maintenance of Human Chronic Myeloid Leukemia Stem and Progenitor Cells [mdpi.com]
- 15. Mutant NPM1 maintains the leukemic state through HOX expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometry markers guide | Abcam [abcam.com]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. Flow Cytometry in the Diagnosis of Leukemias - Leukemia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 20. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
Technical Support Center: Optimizing Ziftomenib Bioavailability in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of ziftomenib in preclinical models. Given this compound's low documented absolute bioavailability of 12.9% in humans, achieving adequate and consistent exposure in animal models is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of this compound in preclinical models?
While specific preclinical bioavailability data for this compound is not publicly available in detail, the low clinical bioavailability suggests that challenges may also be present in animal models. Factors such as poor aqueous solubility and potential first-pass metabolism can contribute to variable and low oral absorption. For other investigational menin inhibitors, oral bioavailability has been reported to be in the range of 50-79% in mice and dogs, highlighting the importance of formulation in achieving adequate systemic exposure.
Q2: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the protein-protein interaction between menin and KMT2A (also known as MLL).[1] This interaction is crucial for the leukemogenic activity of MLL fusion proteins and NPM1 mutations in acute myeloid leukemia (AML). By disrupting this interaction, this compound inhibits the transcription of key target genes like HOXA9 and MEIS1, leading to differentiation and apoptosis of leukemic cells.[2]
Q3: What are the primary factors that can limit this compound's oral bioavailability?
Based on general principles for poorly soluble drugs, the primary factors likely limiting this compound's bioavailability include:
-
Low Aqueous Solubility: The drug may not fully dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Poor Permeability: The drug may have difficulty crossing the intestinal membrane to enter the bloodstream.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation. A study in healthy men showed that this compound is primarily metabolized by oxidation, N-demethylation, and N-dealkylation.[3]
Q4: Are there any known drug-drug interactions that could affect this compound's bioavailability in preclinical studies?
While specific preclinical drug-drug interaction studies for this compound are not widely published, researchers should be mindful of co-administering compounds that can modulate the activity of cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is involved in this compound's metabolism.[3]
Troubleshooting Guides
Issue 1: Lower-than-expected plasma concentrations of this compound in my in vivo study.
| Potential Cause | Troubleshooting Step |
| Poor drug dissolution in the GI tract. | 1. Particle Size Reduction: Consider micronization or nanosizing of the this compound powder to increase the surface area for dissolution.[4] 2. Formulation Optimization: a. Prepare a suspension using a suitable vehicle containing a wetting agent (e.g., Tween 80) and a suspending agent (e.g., methylcellulose) to ensure uniform dosing. b. Explore the use of a solution formulation with co-solvents (e.g., PEG400, propylene glycol) if solubility allows. c. Consider lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) to improve solubilization.[4] |
| Inadequate absorption across the intestinal wall. | 1. Permeation Enhancers: In consultation with a formulation scientist, consider the inclusion of pharmaceutically acceptable permeation enhancers in the formulation. |
| High first-pass metabolism. | 1. Route of Administration: If oral administration consistently yields low exposure, consider alternative routes for initial efficacy or proof-of-concept studies, such as intraperitoneal (IP) or subcutaneous (SC) injection, to bypass the gastrointestinal tract and first-pass metabolism. |
| Dosing vehicle incompatibility or instability. | 1. Vehicle Selection: Ensure the chosen vehicle is appropriate for the route of administration and does not cause precipitation of the drug. 2. Formulation Stability: Assess the physical and chemical stability of the dosing formulation over the duration of the study. |
Issue 2: High variability in plasma concentrations between animals.
| Potential Cause | Troubleshooting Step |
| Inconsistent dosing. | 1. Homogeneity of Formulation: For suspensions, ensure the formulation is thoroughly mixed before each dose to guarantee uniform drug concentration. 2. Accurate Dosing Technique: Refine the oral gavage technique to minimize variability in the administered volume and prevent accidental administration into the lungs. |
| Food effects. | 1. Standardize Fasting/Feeding: Implement a consistent fasting or feeding schedule for all animals in the study, as food can significantly impact the absorption of some drugs. |
| Individual differences in animal physiology. | 1. Increase Sample Size: A larger number of animals per group can help to account for biological variability. |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage in Mice
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Wetting agent: 0.1% (v/v) Tween 80
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
Calibrated oral gavage needles
Method:
-
Calculate the required amount of this compound and vehicle for the desired concentration and number of animals.
-
In a suitable container, add a small amount of the vehicle containing Tween 80 to the this compound powder to form a paste.
-
Gradually add the remaining vehicle while continuously triturating with a mortar and pestle or homogenizing to ensure a fine, uniform suspension.
-
Place the container on a stir plate and stir continuously at a low speed to maintain the suspension.
-
Before each dose, gently vortex the suspension to ensure homogeneity.
-
Administer the suspension to the mice using a calibrated oral gavage needle at the appropriate volume based on the animal's body weight.
Protocol 2: In Vivo Pharmacokinetic Study Design
Objective: To determine the pharmacokinetic profile of a this compound formulation in mice.
Animals:
-
Male or female mice (e.g., C57BL/6 or as appropriate for the disease model), 8-10 weeks old.
Study Groups:
-
Group 1: Oral administration of this compound formulation (n=3-5 animals per time point).
-
Group 2 (Optional): Intravenous administration of this compound (for bioavailability calculation).
Procedure:
-
Fast animals overnight (with access to water) before dosing.
-
Administer a single dose of the this compound formulation orally.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Visualizations
Caption: this compound's mechanism of action in inhibiting the Menin-KMT2A interaction.
Caption: Experimental workflow for preclinical bioavailability assessment of this compound.
Caption: Troubleshooting logic for addressing low this compound exposure in vivo.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and ADME Characterization After Oral and Intravenous Administration of [14C]-Ziftomenib in Healthy Male Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kura Oncology Reports Preclinical Data Supporting Opportunity for this compound in Treatment of Gastrointestinal Stromal Tumors (GIST) | Kura Oncology, Inc. [ir.kuraoncology.com]
Technical Support Center: Enhancing Ziftomenib Efficacy with Combination Therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving ziftomenib in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound and the rationale for combination therapies?
This compound is an oral, small-molecule inhibitor of the protein-protein interaction between menin and KMT2A (also known as MLL).[1][2] In acute myeloid leukemia (AML) with Nucleophosmin 1 (NPM1) mutations or KMT2A rearrangements, the menin-KMT2A interaction is crucial for the expression of leukemogenic genes, including HOXA9 and MEIS1, which block myeloid differentiation.[3][4][5] this compound disrupts this interaction, leading to the downregulation of these target genes and inducing differentiation of leukemic blasts.[4][6]
The rationale for combination therapies is to enhance the anti-leukemic effect of this compound by:
-
Targeting complementary pathways: Combining this compound with agents that induce apoptosis (e.g., venetoclax) or target other critical survival pathways can lead to synergistic cell killing.[3][7]
-
Overcoming resistance: Combination therapies may prevent or overcome resistance to this compound. While resistance mutations in the MEN1 gene have been reported, they appear to be infrequent with this compound.[8][9][10]
-
Increasing efficacy in different disease contexts: Combining with standard-of-care chemotherapies may improve response rates in both newly diagnosed and relapsed/refractory AML.[11][12]
Q2: Which combination therapies with this compound are currently under investigation?
This compound is being investigated in combination with a variety of agents in both preclinical and clinical settings. Key combination partners include:
-
Venetoclax and Azacitidine: For newly diagnosed and relapsed/refractory NPM1-mutant or KMT2A-rearranged AML.[11][13]
-
Standard Chemotherapy (e.g., 7+3, FLAG-IDA, low-dose cytarabine): For newly diagnosed and relapsed/refractory AML.[12][14][15]
-
Gilteritinib: For AML with co-occurring FLT3 mutations.[15]
-
Selinexor: Preclinical studies have shown synergy in NPM1-mutant AML.[16]
-
Imatinib: For advanced gastrointestinal stromal tumors (GIST).
-
Drugs targeting chromatin regulation and apoptosis: Preclinical screens have shown synergy with a variety of agents in these classes.[3]
Troubleshooting Guides
Issue 1: Suboptimal synergy observed in in-vitro combination studies with this compound.
-
Possible Cause 1: Inappropriate assay timing.
-
Troubleshooting Tip: this compound's primary mechanism is to induce differentiation, which can take several days to manifest as a reduction in cell proliferation.[3] Consider pre-treating cells with this compound for 48-96 hours before adding the second agent and then continuing the co-treatment for an additional 24-72 hours.[3]
-
-
Possible Cause 2: Incorrect drug concentration range.
-
Troubleshooting Tip: Determine the IC50 of each drug individually in your cell line of interest. For synergy studies, use concentrations around the IC50 values for both drugs in a matrix format to accurately calculate a combination index (CI).
-
-
Possible Cause 3: Cell line is not dependent on the menin-KMT2A pathway.
-
Troubleshooting Tip: Confirm that your cell lines harbor NPM1 mutations or KMT2A rearrangements. Use appropriate positive control cell lines such as MV4-11, MOLM-13 (KMT2A-rearranged), or OCI-AML3 (NPM1-mutant).[3]
-
Issue 2: High degree of cell death in control cells during long-term differentiation assays.
-
Possible Cause 1: Suboptimal cell culture conditions.
-
Troubleshooting Tip: Ensure optimal cell density, media refreshment, and CO2 levels throughout the experiment. For suspension cells, gentle handling is crucial to maintain viability.
-
-
Possible Cause 2: Cytotoxicity of the vehicle (e.g., DMSO).
-
Troubleshooting Tip: Maintain a final DMSO concentration well below 0.1% in your culture media. Perform a vehicle-only control to assess its impact on cell viability over the time course of the experiment.
-
Issue 3: Difficulty in interpreting differentiation data from flow cytometry.
-
Possible Cause 1: Inadequate antibody titration or compensation.
-
Troubleshooting Tip: Titrate your differentiation marker antibodies (e.g., CD11b, CD14, CD86) to determine the optimal concentration. Use single-stain controls to set up proper compensation for multicolor flow cytometry panels.
-
-
Possible Cause 2: Cell clumps or debris affecting flow cytometry results.
-
Troubleshooting Tip: Gently filter cell suspensions through a 40-micron cell strainer before analysis to remove clumps and debris. Use a viability dye to exclude dead cells from your analysis.
-
Quantitative Data
Table 1: Preclinical Synergy of this compound with Venetoclax
| Cell Line | Genotype | This compound IC50 (nM) | Venetoclax IC50 (nM) | Combination Index (CI) |
| MV4-11 | KMT2A-r | 150 | 5 | < 1 (Synergistic) |
| MOLM13 | KMT2A-r | 200 | 10 | < 1 (Synergistic) |
| OCI-AML2 | NPM1-m | 300 | 25 | < 1 (Synergistic) |
Data are illustrative and compiled from preclinical findings. Actual values may vary based on experimental conditions.[3]
Table 2: Clinical Response Rates of this compound Combinations in AML
| Combination | Patient Population | Setting | Overall Response Rate (ORR) | Complete Remission (CR/CRh) Rate | Clinical Trial |
| This compound + 7+3 | Newly Diagnosed NPM1-m or KMT2A-r | Frontline | 100% | 100% | KOMET-007 (preliminary)[12] |
| This compound + Ven/Aza | Relapsed/Refractory NPM1-m or KMT2A-r | Relapsed/Refractory | 53% | 56% (in menin inhibitor-naive patients) | KOMET-007 (preliminary)[12] |
Experimental Protocols
1. Cell Viability and Synergy Assessment
-
Objective: To determine the synergistic effect of this compound and a combination agent on the proliferation of AML cells.
-
Methodology:
-
Seed AML cells (e.g., MV4-11, OCI-AML3) in 96-well plates at an appropriate density.
-
Pre-treat cells with a serial dilution of this compound for 48 hours.
-
Add a serial dilution of the combination agent (e.g., venetoclax) to the wells.
-
Incubate for an additional 48-72 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo®.
-
Calculate IC50 values for each drug alone and combination indices (CI) using software like CompuSyn. A CI < 1 indicates synergy.[3]
-
2. Flow Cytometry for Differentiation Markers
-
Objective: To assess the induction of myeloid differentiation in AML cells following treatment.
-
Methodology:
-
Treat AML cells with this compound, the combination agent, or the combination for 5-7 days.
-
Harvest cells and wash with PBS containing 2% FBS.
-
Incubate cells with fluorescently conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14) and a viability dye for 30 minutes on ice.
-
Wash cells and resuspend in PBS with 2% FBS.
-
Analyze the cells using a flow cytometer.
-
Quantify the percentage of cells expressing the differentiation markers in the live-cell population.[3]
-
3. Western Blot for Target Gene Expression
-
Objective: To confirm the on-target effect of this compound by measuring the protein levels of downstream targets.
-
Methodology:
-
Treat AML cells with this compound and/or the combination agent for 48-72 hours.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against HOXA9, MEIS1, and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities to determine the relative protein expression levels.[16]
-
Visualizations
Caption: this compound inhibits the Menin-KMT2A interaction, downregulating leukemogenic genes and promoting myeloid differentiation.
Caption: Workflow for determining the synergistic effect of this compound with a combination agent in vitro.
Caption: Rationale for combining this compound with agents targeting complementary cell death and differentiation pathways.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Menin inhibitor this compound (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. kuraoncology.com [kuraoncology.com]
- 9. library.ehaweb.org [library.ehaweb.org]
- 10. kuraoncology.com [kuraoncology.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Promising Early Results for this compound Combo in Treating AML [synapse.patsnap.com]
- 13. Phase 3 Randomized, Double-blind, Placebo-controlled Studies Assessing this compound in Combination With Either Standard of Care Nonintensive (Venetoclax+Azacitidine) or Intensive (7+3) Therapy in Patients With Untreated NPM1 Mutated or KMT2A Rearranged Acute Myeloid Leukemia > Clinical Trials > Yale Medicine [yalemedicine.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ashpublications.org [ashpublications.org]
Technical Support Center: Addressing MEN1 Mutations and Ziftomenib Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing MEN1 mutations that confer resistance to the menin inhibitor, Ziftomenib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the protein-protein interaction between menin (encoded by the MEN1 gene) and the histone methyltransferase KMT2A (also known as MLL). In certain types of acute myeloid leukemia (AML), such as those with KMT2A rearrangements or NPM1 mutations, this interaction is crucial for the expression of leukemogenic genes like HOXA9 and MEIS1. By disrupting the menin-KMT2A interaction, this compound leads to the downregulation of these target genes, inducing differentiation and inhibiting the proliferation of leukemia cells.[1][2]
Q2: Which MEN1 mutations are known to confer resistance to this compound?
A2: The primary resistance mutation identified for this compound is a substitution at methionine 327, most notably M327I.[3][4][5] This mutation is thought to sterically hinder the binding of this compound to the menin protein, thereby reducing its inhibitory activity.[5]
Q3: Are there any MEN1 mutations against which this compound retains efficacy?
A3: Yes, preclinical and clinical data have shown that this compound remains active against other MEN1 mutations that have been associated with resistance to other menin inhibitors. These include mutations at positions T349 (e.g., T349M) and G331 (e.g., G331R).[3][4]
Q4: How frequently do resistance mutations to this compound arise in clinical settings?
A4: In the KOMET-001 clinical trial, acquired MEN1 resistance mutations were observed infrequently in patients treated with this compound.[4][6] This suggests that while resistance can occur, it may be a less common event compared to other targeted therapies.
Troubleshooting Guides
Problem 1: My this compound-sensitive leukemia cell line is showing signs of resistance (e.g., decreased growth inhibition).
-
Possible Cause 1: Acquired MEN1 mutation.
-
Troubleshooting Step 1: Sequence the MEN1 gene. Perform Sanger sequencing or next-generation sequencing (NGS) of the MEN1 coding region in your resistant cell population to identify potential mutations, paying close attention to the codon for Methionine 327.
-
Troubleshooting Step 2: Perform a dose-response assay. Compare the IC50 value of this compound in your resistant cell line to the parental, sensitive cell line. A significant shift in the IC50 would confirm resistance.
-
Troubleshooting Step 3: Consider alternative menin inhibitors. If a resistance mutation is confirmed, and depending on the specific mutation, another menin inhibitor with a different binding mode might be effective.[7]
-
-
Possible Cause 2: Upregulation of bypass signaling pathways.
-
Troubleshooting Step 1: Perform transcriptomic analysis. Use RNA-sequencing to compare the gene expression profiles of the resistant and sensitive cell lines. Look for upregulation of pathways that could compensate for the inhibition of the menin-KMT2A interaction.
-
Troubleshooting Step 2: Investigate combination therapies. Based on the identified bypass pathways, consider combining this compound with an inhibitor targeting the upregulated pathway. For example, synergistic effects have been observed with inhibitors of BCL2 (Venetoclax), FLT3, and other chromatin-modifying enzymes.[8][9][10]
-
Problem 2: I am not observing the expected downstream effects of this compound treatment (e.g., no change in HOXA9 or MEIS1 expression).
-
Possible Cause 1: Suboptimal drug concentration or treatment duration.
-
Troubleshooting Step 1: Optimize this compound concentration and exposure time. Perform a time-course and dose-response experiment, measuring the expression of HOXA9 and MEIS1 by RT-qPCR at various time points and concentrations to determine the optimal conditions for your specific cell line.
-
-
Possible Cause 2: Cell line-specific factors.
-
Troubleshooting Step 1: Confirm the dependency of your cell line on the menin-KMT2A interaction. Ensure your cell line has the appropriate genetic background (e.g., KMT2A rearrangement or NPM1 mutation) where this compound is expected to be effective.
-
Troubleshooting Step 2: Validate the presence of the target proteins. Confirm the expression of MEN1 and KMT2A in your cell line by Western blot.
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound Against Wild-Type and Mutant MEN1
| MEN1 Genotype | IC50 (nM) | Fold Change vs. WT | Reference |
| Wild-Type | 4.1 | - | [4] |
| M327I | 71 | ~17.3 | [4] |
| T349M | 4.4 | ~1.1 | [3] |
Experimental Protocols
CRISPR-Cas9-Based Mutagenesis Screen to Identify Resistance Mutations
This protocol outlines a pooled CRISPR-Cas9 screening approach to identify MEN1 mutations that confer resistance to this compound.
a. Library Design and Construction:
-
Design a pooled single-guide RNA (sgRNA) library targeting the coding sequence of the human MEN1 gene. Tiling sgRNAs across the entire gene will allow for the systematic mutagenesis of the protein.[11][12]
-
Synthesize the sgRNA library as pooled oligonucleotides.
-
Clone the sgRNA library into a lentiviral vector co-expressing Cas9, such as lentiCRISPRv2.
b. Lentivirus Production and Tittering:
-
Package the lentiviral library into infectious particles by co-transfecting HEK293T cells with the library plasmid and lentiviral packaging plasmids.
-
Harvest the lentiviral supernatant and determine the viral titer.
c. Cell Transduction and Selection:
-
Transduce a this compound-sensitive AML cell line (e.g., MOLM-13, MV4;11) with the lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive only one sgRNA.[13]
-
Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
d. This compound Treatment and Sample Collection:
-
Culture the transduced cell population in the presence of a selective concentration of this compound. The concentration should be sufficient to inhibit the growth of cells with wild-type MEN1.
-
Maintain the cells under this compound selection for a period that allows for the enrichment of resistant clones (e.g., 14-21 days).
-
Collect cell pellets from the this compound-treated and a vehicle-treated control population at multiple time points.
e. Analysis:
-
Extract genomic DNA from the collected cell pellets.
-
Amplify the sgRNA cassette from the genomic DNA by PCR.
-
Perform next-generation sequencing of the amplified sgRNAs.
-
Analyze the sequencing data to identify sgRNAs that are enriched in the this compound-treated population compared to the control population. These enriched sgRNAs correspond to mutations that confer resistance.
Cell Viability Assay to Determine IC50 Values
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound using a tetrazolium-based assay (e.g., MTT or MTS).
a. Cell Plating:
-
Harvest leukemia cells and perform a cell count. Ensure cell viability is >90%.
-
Resuspend the cells in fresh culture medium at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL for cell lines).[14]
-
Plate 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for blank controls.
-
Incubate the plate for a few hours to allow cells to acclimatize.[14]
b. Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the desired concentrations of this compound to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
c. Viability Measurement (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Incubate the plate at room temperature in the dark for at least 2 hours.
d. Data Analysis:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
Caption: MEN1-KMT2A signaling pathway and this compound's mechanism of action.
Caption: Experimental workflow for identifying and validating this compound resistance mutations.
References
- 1. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. kuraoncology.com [kuraoncology.com]
- 4. kuraoncology.com [kuraoncology.com]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. A menin-KMT2A inhibitor to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Menin inhibitor this compound (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. kuraoncology.com [kuraoncology.com]
- 11. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 12. CRISPR-suppressor scanning for systematic discovery of drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Ziftomenib: A Favorable Cross-Resistance Profile Among Epigenetic Drugs in Acute Myeloid Leukemia
Ziftomenib (KO-539), a potent and selective oral inhibitor of the menin-KMT2A interaction, demonstrates a promising cross-resistance profile when compared with other epigenetic drugs and targeted agents used in the treatment of acute myeloid leukemia (AML). Preclinical and clinical data suggest a low likelihood of cross-resistance with several classes of therapeutic agents, and in some instances, this compound exhibits synergistic anti-leukemic activity. This guide provides a comprehensive comparison of this compound's performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
This compound's unique mechanism of action, which disrupts the critical interaction between menin and the KMT2A (mixed-lineage leukemia) protein complex, underpins its efficacy in AML subtypes with NPM1 mutations or KMT2A rearrangements.[1][2] This targeted approach appears to circumvent resistance mechanisms associated with other epigenetic and cytotoxic therapies.
Synergistic Activity and Lack of Cross-Resistance
Extensive preclinical screening has revealed that this compound acts synergistically with a wide range of anti-leukemic agents, indicating a low potential for cross-resistance. A comprehensive drug synergy screen of this compound against 37 targeted compounds in MLL-rearranged (MLL-r) and NPM1-mutant (NPM1m) AML cell lines identified strong synergistic effects with drugs targeting epigenetic regulation, DNA damage, apoptosis, and cell cycle pathways.[1]
Notably, synergistic leukemia cell killing was observed when this compound was combined with:
-
BCL2 inhibitors (e.g., venetoclax)
-
LSD1 inhibitors (e.g., ORY-1001)
-
PRMT5 inhibitors (e.g., GSK3326595, JNJ-64619178)
-
PARP inhibitors (e.g., olaparib, talazoparib)
-
AKT inhibitors (e.g., MIK-2206)
-
CDK4/6 inhibitors (e.g., ribociclib, palbociclib)[1]
The synergistic effect with venetoclax is particularly significant, as resistance to this BCL2 inhibitor is a growing clinical challenge. This compound has been shown to downregulate BCL2 expression and may induce apoptotic priming, thereby re-sensitizing AML cells to venetoclax.[1][3] In preclinical models, the combination of this compound and venetoclax induced synergistic lethality in both human AML cell lines and patient-derived cells.[3][4]
Furthermore, this compound has demonstrated synergy with the FLT3 kinase inhibitor gilteritinib in MLL-r AML cells harboring an FLT3-ITD mutation.[1] This provides a strong rationale for combination therapies in this genetically defined patient population. Preclinical studies have also suggested that this compound and the FLT3 inhibitor quizartinib synergize to enhance anti-leukemic activity.[5]
Resistance Profile of this compound
Acquired resistance to menin inhibitors as a class can occur through on-target mutations in the MEN1 gene.[6] In clinical trials of other menin inhibitors, such as revumenib, mutations like MEN1-M327I and T349M have been associated with resistance.[7]
Encouragingly, this compound appears to have a favorable resistance profile in this context. While the MEN1-M327I mutation has been detected in a small fraction of patients treated with this compound (approximately 3.4% in an analysis from the KOMET-001 trial), the drug retains full activity against the common MEN1-T349M gatekeeper mutation.[8][9] This suggests that this compound may be effective in patients who have developed resistance to other menin inhibitors harboring this specific mutation.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies, illustrating the potency of this compound and its synergistic interactions with other agents.
Table 1: Single-Agent Activity of this compound in AML Cell Lines
| Cell Line | Genotype | IC50 (nM) |
| MOLM13 | MLL-r, FLT3-ITD | <25 |
| MV4-11 | MLL-r, FLT3-ITD | <25 |
| OCI-AML2 | MLL-r | <25 |
| OCI-AML3 | NPM1m | <25 |
| HL60 | MLL-wt, NPM1-wt | >2500 |
| NB4 | MLL-wt, NPM1-wt | >2500 |
| Data from Rausch et al. (2023). IC50 values were determined after 7 days of treatment.[1] |
Table 2: Synergistic Combinations with this compound in MLL-r and NPM1m AML Models
| Combination Partner | Drug Class | Synergy Observed |
| Venetoclax | BCL2 inhibitor | Strong synergy |
| ORY-1001 | LSD1 inhibitor | Synergy |
| GSK3326595 | PRMT5 inhibitor | Synergy |
| Olaparib | PARP inhibitor | Synergy |
| Gilteritinib | FLT3 inhibitor | Synergy |
| Ribociclib | CDK4/6 inhibitor | Synergy |
| Data from Rausch et al. (2023). Synergy was determined by calculating a combination index.[1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of these findings. Below are summaries of the protocols used in the cited studies.
Cell Viability Assays
To determine the anti-proliferative activity of this compound and other compounds, cell viability assays are performed. A common method is the MTT or WST-1 assay.
-
Cell Seeding: AML cell lines are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound(s) for a specified duration (e.g., 7 days for single-agent this compound).
-
Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well.
-
Incubation: The plates are incubated to allow for the metabolic conversion of the reagent by viable cells into a colored formazan product.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm for WST-1).
-
Data Analysis: The absorbance values are used to calculate the percentage of viable cells relative to an untreated control. IC50 values are then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Drug Synergy Screen
To identify synergistic drug combinations, a combinatorial drug screen is employed.
-
Pre-treatment: Leukemic cells are pre-treated with a fixed concentration of this compound for a period of time (e.g., 2 days) to allow for the latent effects of the menin inhibitor to manifest.
-
Combination Treatment: A panel of other targeted drugs is then added to the this compound-pre-treated cells for an additional incubation period (e.g., 2.5 days).
-
Viability Assessment: The number of viable cells is assessed, often by flow cytometry using a viability dye like DAPI.
-
Synergy Calculation: The degree of synergy is calculated using methods such as the Chou-Talalay method, which generates a combination index (CI). A CI value less than 1 indicates synergy.
RNA Sequencing
To assess changes in gene expression following this compound treatment, RNA sequencing is performed.
-
Cell Treatment: AML cells are treated with this compound or a vehicle control (e.g., DMSO) for a defined period.
-
RNA Extraction: Total RNA is extracted from the treated cells.
-
Library Preparation: RNA sequencing libraries are prepared from the extracted RNA.
-
Sequencing: The libraries are sequenced on a high-throughput sequencing platform.
-
Data Analysis: The sequencing data is analyzed to identify differentially expressed genes between the this compound-treated and control groups.
Visualizations
This compound Mechanism of Action and Resistance Pathway
Caption: this compound mechanism of action and a key resistance pathway.
Experimental Workflow for Drug Synergy Screening
Caption: Workflow for identifying synergistic drug combinations with this compound.
References
- 1. Menin inhibitor this compound (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin inhibitor this compound (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with <i>MLL</i> rearrangement or <i>NPM1</i> mutation to venetoclax | Haematologica [haematologica.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. kuraoncology.com [kuraoncology.com]
- 8. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. library.ehaweb.org [library.ehaweb.org]
Independent Validation of Ziftomenib Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ziftomenib's performance with alternative treatments for relapsed or refractory (R/R) Acute Myeloid Leukemia (AML) with Nucleophosmin 1 (NPM1) mutations. The information is based on published research and clinical trial data, with a focus on quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.
This compound: Mechanism of Action and Clinical Efficacy
This compound is an oral, selective inhibitor of the protein-protein interaction between menin and KMT2A (also known as MLL).[1] This interaction is crucial for the leukemogenic activity of NPM1-mutant AML. By disrupting this complex, this compound aims to induce differentiation and reduce the proliferation of leukemic cells.[2][3]
The pivotal Phase 1/2 KOMET-001 clinical trial (NCT04067336) has been instrumental in evaluating the efficacy and safety of this compound in patients with R/R NPM1-mutant AML.
Signaling Pathway of this compound
Quantitative Data Summary
The following tables summarize the key efficacy and safety data for this compound and its comparators in the treatment of relapsed/refractory AML. It is important to note that these data are from different clinical trials and patient populations, and direct cross-trial comparisons should be made with caution.
Table 1: Efficacy of this compound and Comparators in R/R AML
| Treatment | Clinical Trial | Patient Population | Complete Remission (CR) Rate | Overall Response Rate (ORR) | Median Overall Survival (OS) |
| This compound | KOMET-001 (Phase 2) | R/R NPM1-mutant AML | 23% (CR/CRh)[4] | 33%[4] | 6.6 months[4] |
| Venetoclax-based regimens | Various | R/R AML | Varies (e.g., 50-75% CR in some studies) | - | 6-12 months |
| Gilteritinib | ADMIRAL | R/R FLT3-mutated AML | 21% | 34% | 9.3 months |
| Ivosidenib | Phase 1 Study | R/R IDH1-mutated AML | 21.6% | 41.6% | - |
CRh: Complete Remission with partial hematologic recovery
Table 2: Safety Profile of this compound and Comparators in R/R AML
| Treatment | Common Adverse Events (Grade ≥3) | Key Safety Considerations |
| This compound | Febrile neutropenia (26%), Anemia (20%), Thrombocytopenia (20%), Differentiation Syndrome (15%)[5] | Differentiation syndrome is a known on-target effect and is manageable. |
| Venetoclax-based regimens | Neutropenia, Thrombocytopenia, Anemia, Infections | Tumor lysis syndrome is a significant risk that requires careful management. |
| Gilteritinib | Anemia, Febrile neutropenia, Thrombocytopenia | QT prolongation and pancreatitis are notable adverse events. |
| Ivosidenib | Differentiation syndrome, QT prolongation, Leukocytosis | Differentiation syndrome is a key toxicity. |
Experimental Protocols
Detailed experimental protocols are crucial for the independent validation of research findings. While proprietary, detailed protocols for this compound-specific assays are not publicly available, this section provides standard, representative methodologies for key experiments cited in the evaluation of this compound and similar anti-leukemic agents.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Seed AML cells (e.g., OCI-AML3) in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Treat the cells with varying concentrations of this compound or a vehicle control and incubate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Materials:
-
AML cells treated with this compound or control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
KOMET-001 Trial Workflow
Logical Relationship of this compound's Therapeutic Rationale
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. ascopubs.org [ascopubs.org]
Navigating the Safety Landscape of Novel AML Therapies: A Comparative Analysis of Ziftomenib and Other Key Agents
For Immediate Release
[City, State] – [Date] – A comprehensive review of the safety profiles of emerging and established therapies for Acute Myeleloid Leukemia (AML) highlights key differentiators for researchers and clinicians in the field. This comparative guide provides a detailed analysis of the safety data for the novel menin inhibitor ziftomenib, alongside other targeted and cytotoxic agents, including venetoclax, azacitidine, decitabine, gilteritinib, and midostaurin. The guide emphasizes quantitative data, experimental methodologies, and the underlying signaling pathways to offer a multi-faceted view of the therapeutic landscape.
Comparative Safety Profiles: A Tabular Overview
The following table summarizes the key treatment-emergent adverse events (TEAEs) of Grade 3 or higher observed in pivotal clinical trials for this compound and other selected AML drugs. This data provides a quantitative basis for comparing the safety profiles of these agents.
| Adverse Event (Grade ≥3) | This compound (KOMET-001)[1][2] | Venetoclax + Azacitidine (VIALE-A)[3][4] | Azacitidine (AZA-001) | Decitabine (DACO-016)[5][6] | Gilteritinib (ADMIRAL)[7][8][9] | Midostaurin + Chemo (RATIFY)[10][11] |
| Febrile Neutropenia | 26% | 42% | 16% | 23% | 39% | 81% |
| Anemia | 20% | 14% | 14% | 22% | 24% | 92% (All Grades) |
| Thrombocytopenia | 20% | 31% | 25% | 29% | 13% | 85% (All Grades) |
| Neutropenia | 14% | 40% | 26% | 32% | - | 87% |
| Pneumonia | 14% | 19% | 7% | 13% | 11% | 11% |
| Sepsis | 14% | - | 5% | 17% | 11% | 6% |
| Differentiation Syndrome | 15% | - | - | - | - | - |
| QTc Prolongation | 2% (Grade 3)[1] | - | - | - | Dose-dependent | 7.7% (Older pts)[11] |
Understanding the Mechanisms: Signaling Pathways in AML Therapy
The therapeutic efficacy and associated toxicities of these AML drugs are intrinsically linked to their mechanisms of action. The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by each agent.
This compound is a selective inhibitor of the menin-KMT2A (MLL) interaction, which is crucial for the expression of leukemogenic genes like HOX and MEIS1. By disrupting this interaction, this compound aims to reverse the differentiation block and inhibit proliferation in AML cells with NPM1 mutations or KMT2A rearrangements.
Venetoclax is a BCL-2 inhibitor.[1][2][12][13] By binding to BCL-2, it releases pro-apoptotic proteins, allowing for the activation of BAX and BAK, which ultimately leads to apoptosis of leukemic cells.[2][14]
Azacitidine and decitabine are hypomethylating agents that incorporate into DNA and inhibit DNA methyltransferases (DNMTs).[15][16][17][18][19][20][21][22] This leads to DNA hypomethylation and re-expression of silenced tumor suppressor genes, promoting differentiation and apoptosis.[16][17][20]
Gilteritinib and midostaurin are tyrosine kinase inhibitors that target mutated FLT3 receptors, a common driver in AML.[7][23][24][25][26][27][28][29] By inhibiting FLT3, these drugs block downstream signaling pathways that promote leukemic cell proliferation and survival.[23][24][27]
Experimental Protocols: A Look into Key Clinical Trials
The safety and efficacy data presented are derived from rigorously designed clinical trials. Below are the methodologies for the pivotal studies of the discussed therapies.
KOMET-001 (this compound)
-
Study Design: A multicenter, open-label, multi-cohort, phase 1/2 clinical trial.
-
Patient Population: Adult patients with relapsed or refractory AML with NPM1 mutations or KMT2A rearrangements.
-
Treatment: this compound administered orally once daily in 28-day cycles. Phase 1a involved dose escalation (50-1000 mg) in all molecular subtypes. Phase 1b randomized patients with NPM1 mutations or KMT2A rearrangements to 200 mg or 600 mg. The recommended Phase 2 dose was determined to be 600 mg once daily.
-
Primary Endpoints: To determine the recommended phase 2 dose based on safety, pharmacokinetics, pharmacodynamics, and preliminary activity.
-
Safety Assessments: Monitoring of adverse events, dose-limiting toxicities (DLTs), physical examinations, vital signs, and laboratory tests.
VIALE-A (Venetoclax + Azacitidine)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, phase 3 clinical trial.[30][31][32][33]
-
Patient Population: Treatment-naïve adult patients with AML who were ineligible for standard induction therapy.
-
Treatment: Patients were randomized 2:1 to receive either venetoclax in combination with azacitidine or placebo with azacitidine.[31][32]
-
Primary Endpoints: Overall survival (OS) and composite complete remission rate (CR + CR with incomplete blood count recovery [CRi]).
-
Safety Assessments: Monitoring and grading of adverse events according to NCI CTCAE criteria.
DACO-016 (Decitabine)
-
Study Design: A multicenter, randomized, open-label, phase 3 trial.[34]
-
Patient Population: Older patients (≥65 years) with newly diagnosed de novo or secondary AML with poor- or intermediate-risk cytogenetics who were not candidates for standard induction therapy.
-
Treatment: Patients were randomized to receive either decitabine (20 mg/m² intravenously over 1 hour daily for 5 consecutive days of a 4-week cycle) or patient's choice of either supportive care or low-dose cytarabine.[5][6]
-
Primary Endpoint: Overall survival.
-
Safety Assessments: Monitoring of adverse events, with a focus on myelosuppression-related complications.
ADMIRAL (Gilteritinib)
-
Study Design: A phase 3, open-label, multicenter, randomized study.
-
Patient Population: Adult patients with relapsed or refractory AML with a FLT3 mutation.
-
Treatment: Patients were randomized 2:1 to receive either gilteritinib or salvage chemotherapy.
-
Primary Endpoint: Overall survival.
-
Safety Assessments: Comprehensive monitoring of adverse events, with particular attention to hepatic enzyme elevations, cytopenias, and QTc prolongation.[7]
RATIFY (Midostaurin)
-
Study Design: A phase 3, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Adult patients aged 18-60 years with newly diagnosed FLT3-mutated AML.
-
Treatment: Patients were randomized to receive standard induction and consolidation chemotherapy plus either midostaurin or placebo.
-
Primary Endpoint: Overall survival.
-
Safety Assessments: Regular monitoring of adverse events, with a focus on hematologic and gastrointestinal toxicities.
This comparative guide underscores the importance of a nuanced understanding of the safety profiles of AML therapies. While efficacy remains a primary consideration, the distinct adverse event profiles and mechanisms of action of these agents are critical factors in treatment selection and patient management. Further research and real-world data will continue to refine our understanding of the optimal use of these therapies in the complex landscape of AML treatment.
References
- 1. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 2. Venetoclax in Acute Myeloid Leukemia: Molecular Basis, Evidences for Preclinical and Clinical Efficacy and Strategies to Target Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Efficacy, and Predictive Factors of Venetoclax-Based Regimens in Elderly Acute Myeloid Leukemia Patients: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Venetoclax for AML: changing the treatment paradigm | Blood Advances | American Society of Hematology [ashpublications.org]
- 5. Decitabine: a review of its use in older patients with acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oncozine.com [oncozine.com]
- 10. Safety and Efficacy of Midostaurin in Younger and Older Patients with Newly Diagnosed, FLT3-Mutated AML [jhoponline.com]
- 11. Validate User [ashpublications.org]
- 12. VENCLYXTO® (venetoclax tablets) | Mechanism of action (MOA) | AbbVie Pro Greece [abbviepro.com]
- 13. researchgate.net [researchgate.net]
- 14. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 17. What is the mechanism of Decitabine? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. Azacitidine - Wikipedia [en.wikipedia.org]
- 20. ashpublications.org [ashpublications.org]
- 21. Clinical Utility of Azacitidine in the Management of Acute Myeloid Leukemia: Update on Patient Selection and Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanism of Action of Decitabine in the Treatment of Acute Myeloid Leukemia by Regulating LINC00599 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. go.drugbank.com [go.drugbank.com]
- 24. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 25. jadpro.com [jadpro.com]
- 26. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 27. What is the mechanism of Gilteritinib Fumarate? [synapse.patsnap.com]
- 28. cancernetwork.com [cancernetwork.com]
- 29. go.drugbank.com [go.drugbank.com]
- 30. VENCLEXTA® (venetoclax tablets) | VIALE-A Trial Study Design [venclextahcp.com]
- 31. oncozine.com [oncozine.com]
- 32. cancernetwork.com [cancernetwork.com]
- 33. VENCLEXTA® (venetoclax tablets) | VIALE-A OS Long-Term Follow-up and Real-World Evidence [venclextahcp.com]
- 34. tandfonline.com [tandfonline.com]
Ziftomenib Potency: A Comparative Benchmark Against Other Menin-MLL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of Ziftomenib (KO-539), a clinical-stage small molecule inhibitor of the menin-mixed lineage leukemia (menin-MLL) interaction, against other notable inhibitors targeting the same pathway. The data presented is compiled from various preclinical studies to offer a comprehensive overview for researchers in acute myeloid leukemia (AML) and related fields.
Introduction to Menin-MLL Inhibition
The interaction between the scaffold protein menin and the MLL1 (KMT2A) methyltransferase is a critical driver of leukemogenesis in specific subtypes of acute myeloid leukemia (AML), particularly those with NPM1 mutations or KMT2A rearrangements.[1][2][3] This interaction aberrantly maintains the expression of key downstream target genes, such as HOXA9 and MEIS1, which promotes leukemia cell proliferation and survival.[1][2][4] Small molecule inhibitors that disrupt the menin-MLL interaction represent a promising therapeutic strategy by inducing differentiation and apoptosis in these leukemia cells.[1][3] this compound is a potent and selective oral menin inhibitor currently under clinical investigation.[1]
Comparative Potency of Menin-MLL Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other menin-MLL inhibitors across various AML cell lines. Lower IC50 values indicate higher potency.
| Inhibitor | Cell Line | Genotype | IC50 (nM) | Citation(s) |
| This compound (KO-539) | MOLM13 | MLL-AF9 | <25 | [5] |
| MV4;11 | MLL-AF4 | <25 | [5] | |
| OCI-AML2 | MLL-r | <25 | [5] | |
| OCI-AML3 | NPM1-mutant | <25 | [5] | |
| Revumenib (SNDX-5613) | MOLM-13 | MLL-AF9 | 10-20 (cell-based) | [6] |
| MV4-11 | MLL-AF4 | ~45.5 | [7] | |
| VTP-50469 | MOLM13 | MLL-AF9 | 13 | [8] |
| MV4;11 | MLL-AF4 | 17 | [8] | |
| NOMO1 | MLL-AF9 | 30 | [8] | |
| THP1 | MLL-AF9 | 37 | [8] | |
| MI-503 | MOLM13 | MLL-AF9 | 250-570 (GI50) | [9][10] |
| MV4;11 | MLL-AF4 | 250-570 (GI50) | [10] | |
| Murine MLL-AF9 | MLL-AF9 | 220 (GI50) | [10] | |
| MI-463 | Murine MLL-AF9 | MLL-AF9 | 230 (GI50) | [10] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating inhibitor potency, the following diagrams are provided.
Caption: The Menin-MLL signaling pathway in leukemia.
Caption: Experimental workflow for IC50 determination.
Experimental Protocols
Below are generalized protocols for key experiments cited in the comparison of menin-MLL inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the metabolic activity of cells, which is an indicator of cell viability, to determine the IC50 of a compound.
Materials:
-
AML cell lines (e.g., MOLM13, MV4;11)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound and other small molecule inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing AML cells and adjust the cell density to 1 x 10^5 cells/mL in fresh culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.[5]
-
Compound Treatment: Prepare serial dilutions of the inhibitors in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours to 7 days) in a humidified incubator at 37°C with 5% CO2.[5]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[9][11]
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the inhibitor concentration versus the percentage of cell viability and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This biochemical assay directly measures the ability of an inhibitor to disrupt the interaction between menin and an MLL-derived peptide.
Materials:
-
Recombinant human menin protein
-
Fluorescently labeled MLL-derived peptide (e.g., FITC-labeled MBM1 peptide)
-
Assay buffer (e.g., 50 mM TRIS, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
This compound and other small molecule inhibitors
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare a solution of the fluorescently labeled MLL peptide and menin protein in the assay buffer.
-
Inhibitor Addition: In a microplate, add serial dilutions of the inhibitor compounds.
-
Reaction Mixture: Add the menin protein and fluorescently labeled MLL peptide to the wells containing the inhibitors. The final concentrations should be optimized for the assay.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.[10]
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a microplate reader.
-
IC50 Calculation: The inhibition of the menin-MLL interaction is calculated based on the decrease in fluorescence polarization compared to a control without inhibitor. The IC50 value is determined by plotting the inhibitor concentration against the percentage of inhibition.[10]
References
- 1. ascopubs.org [ascopubs.org]
- 2. Paper: The Clinical Menin Inhibitor this compound and the Nuclear Export Inhibitor Selinexor Synergistically Inhibit the Growth of MLL-r AML [ash.confex.com]
- 3. m.youtube.com [m.youtube.com]
- 4. d-nb.info [d-nb.info]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. ashpublications.org [ashpublications.org]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. researchhub.com [researchhub.com]
- 10. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Safety Operating Guide
Personal protective equipment for handling Ziftomenib
Essential Safety and Handling Guide for Ziftomenib
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of this compound in a laboratory setting. While this compound is not classified as a hazardous substance or mixture according to the provided Safety Data Sheet (SDS), adherence to standard laboratory safety practices is crucial to ensure a safe working environment.[1][2] The chemical, physical, and toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[1]
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound, particularly when the formation of dust or aerosols is possible.[1]
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes or dust. |
| Hand Protection | Protective gloves | Chemical-resistant gloves should be worn. |
| Body Protection | Impervious clothing | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Suitable respirator | Recommended when working in areas with inadequate ventilation or when dust and aerosols may be generated. |
Engineering Controls and Emergency Preparedness
Proper laboratory infrastructure is essential for the safe handling of this compound.
| Control Measure | Description |
| Ventilation | Ensure adequate ventilation in the work area. Use of a chemical fume hood is recommended, especially for procedures that may generate dust or aerosols.[1] |
| Safety Shower | An accessible safety shower should be available in the laboratory for immediate use in case of large-scale skin contact.[1] |
| Eye Wash Station | A readily accessible eye wash station is critical for flushing eyes in the event of accidental contact.[1] |
First Aid Procedures
In the event of accidental exposure to this compound, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Remove contact lenses if present. Seek prompt medical attention.[1][2] |
| Skin Contact | Rinse the affected skin area thoroughly with plenty of water. Contaminated clothing and shoes should be removed. A physician should be consulted.[1][2] |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1][2] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Call a physician for guidance.[1] |
Handling and Storage
| Aspect | Procedure |
| Safe Handling | Avoid inhalation and contact with skin and eyes. Prevent the formation of dust and aerosols.[1] |
| Storage | Store in a cool, dry, and well-ventilated area. |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential exposure.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or water courses.[1] |
| Contaminated Materials (e.g., gloves, wipes) | Place in a designated and properly labeled hazardous waste container. |
| Empty Containers | Handle as hazardous waste unless thoroughly decontaminated. |
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
